molecular formula C19H18N2O3 B1665056 AG 555 CAS No. 133550-34-2

AG 555

Cat. No.: B1665056
CAS No.: 133550-34-2
M. Wt: 322.4 g/mol
InChI Key: GSQOBTOAOGXIFL-LFIBNONCSA-N
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Description

Tyrphostin B46 is a potent inhibitor of epidermal growth factor receptor kinase autophosphorylation. (NCI)

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOBTOAOGXIFL-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017644
Record name Tyrphostin AG 555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-34-2
Record name Tyrphostin AG 555
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrphostin AG 555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AG 555 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of AG 555 (Tyrphostin 23)

Introduction

This compound, also known as Tyrphostin 23, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It is a widely used research tool for studying the roles of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in various cellular processes. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: EGFR Inhibition

The primary mechanism of action of this compound is the selective inhibition of the EGFR protein tyrosine kinase. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.

This compound exerts its inhibitory effect by competing with ATP for its binding site on the catalytic domain of the EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By blocking this initial step, this compound effectively abrogates the cellular responses to EGFR ligands like Epidermal Growth Factor (EGF).

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueCell Line/SystemReference
IC₅₀ (EGFR Kinase Activity) ~10 µMA431 cell membranes
IC₅₀ (EGF-induced cell proliferation) 15 µMNIH 3T3 cells
IC₅₀ (EGF-induced DNA synthesis) 13 µMSwiss 3T3 cells

Signaling Pathways Affected

By inhibiting EGFR, this compound affects multiple downstream signaling cascades that are crucial for cellular function. The most well-characterized of these is the Ras-Raf-MEK-ERK (MAPK) pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Inactive) EGFR->EGFR_dimer Dimerization EGFR_active EGFR Dimer (Active/Phosphorylated) EGFR_dimer->EGFR_active Autophosphorylation Ras Ras EGFR_active->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AG555 This compound AG555->EGFR_active Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. In Vitro EGFR Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by EGFR.

  • Materials: Purified recombinant EGFR kinase domain, [γ-³²P]ATP, peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase reaction buffer.

  • Methodology:

    • The EGFR kinase is incubated with varying concentrations of this compound in the kinase reaction buffer.

    • The kinase reaction is initiated by adding the peptide substrate and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper and washing.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

2. Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cells that depend on EGFR signaling.

  • Materials: A relevant cell line (e.g., A431, NIH 3T3), cell culture medium, fetal bovine serum, EGF, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with a low-serum medium to reduce basal EGFR activation.

    • Cells are treated with a range of concentrations of this compound for a short pre-incubation period.

    • EGF is added to stimulate proliferation.

    • The cells are incubated for a period of 48-72 hours.

    • The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • After a few hours of incubation, the formazan crystals are dissolved using a solubilization buffer.

    • The absorbance of the solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ for cell proliferation is determined from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate serum_starve Serum Starve Cells seed_cells->serum_starve add_ag555 Add this compound (Dose Range) serum_starve->add_ag555 add_egf Add EGF to Stimulate add_ag555->add_egf incubate Incubate (48-72h) add_egf->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate

Caption: Experimental workflow for an MTT cell proliferation assay.

Conclusion

This compound (Tyrphostin 23) is a potent and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of receptor autophosphorylation and the blockade of downstream signaling pathways such as the MAPK cascade. This inhibitory activity translates to the suppression of EGF-dependent cellular processes, most notably proliferation. The well-defined mechanism and quantifiable effects of this compound make it an invaluable tool for researchers in oncology and cell biology for dissecting the roles of EGFR signaling in health and disease.

Tyrphostin AG 555: A Technical Guide to its Discovery, Mechanism, and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 555, also known as Tyrphostin B46, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its discovery in the early 1990s marked a significant advancement in the targeted inhibition of signal transduction pathways implicated in cancer and other proliferative diseases. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols associated with Tyrphostin this compound. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Discovery and History

The discovery of Tyrphostin this compound is rooted in the pioneering work of Dr. Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem. Their research in the late 1980s and early 1990s focused on the systematic synthesis and characterization of a novel class of protein tyrosine kinase inhibitors, which they termed "tyrphostins"[1]. The rationale was to develop small molecules that could specifically target the ATP-binding site of tyrosine kinases, thereby blocking their catalytic activity and downstream signaling.

Tyrphostin this compound belongs to the α-amido benzylidenemalononitrile class of tyrphostins. Its synthesis and initial characterization were first reported in a seminal 1991 paper by Gazit et al. in the Journal of Medicinal Chemistry. This study detailed the structure-activity relationships of a series of tyrphostin derivatives and identified compounds with high potency and selectivity for the EGFR kinase.

Mechanism of Action

Tyrphostin this compound functions as a competitive inhibitor of ATP at the catalytic domain of the EGFR. By occupying the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates. This inhibition of autophosphorylation and substrate phosphorylation effectively blocks the initiation of downstream signaling cascades.

The inhibition of EGFR signaling by Tyrphostin this compound has been shown to have several cellular consequences, including:

  • Inhibition of cell proliferation: By blocking the mitogenic signals emanating from EGFR, Tyrphostin this compound can arrest the growth of cancer cells that are dependent on this pathway.

  • Induction of cell cycle arrest: Studies have demonstrated that Tyrphostin this compound can cause cell cycle arrest at the G1/S transition phase, an effect linked to the inhibition of cyclin-dependent kinase 2 (Cdk2) activation.

  • Modulation of downstream signaling: Tyrphostin this compound has been shown to affect downstream signaling molecules, including the MAP kinase pathway.

Quantitative Data

The following tables summarize the key quantitative data for Tyrphostin this compound from various studies.

Parameter Target Value Reference
IC50EGFR (cell-free assay)0.7 µM[2]
IC50ErbB2 (HER2)35 µM
IC50Mo-MuLV reverse transcriptase10.8 µM
IC50EGF-dependent growth of HER14 cells2.5 µM
IC50Proliferation of renal carcinoma cell lines (A-498, Caki-1, Caki-2)3 - 16 µM
IC50Proliferation of transitional carcinoma cell lines (RT4, J82, T24)3 - 16 µM

Experimental Protocols

Detailed methodologies for the key experiments used to characterize Tyrphostin this compound are provided below.

EGFR Kinase Activity Assay (In Vitro)

This protocol is based on a continuous-read kinase assay format.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Y12-Sox conjugated peptide substrate

    • ATP

    • Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

    • Tyrphostin this compound stock solution (in DMSO)

    • 384-well, white, non-binding surface microtiter plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of Tyrphostin this compound in 50% DMSO.

    • In a 384-well plate, add 0.5 µL of the diluted Tyrphostin this compound or 50% DMSO (for control).

    • Add 5 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well and pre-incubate for 30 minutes at 27°C.

    • Prepare the ATP/peptide substrate mix in kinase reaction buffer (e.g., 15 µM ATP and 5 µM Y12-Sox peptide final concentrations).

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes.

    • Determine the initial reaction velocity from the linear portion of the progress curves.

    • Plot the initial velocity against the logarithm of the Tyrphostin this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Tyrphostin this compound on cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A431)

    • Complete cell culture medium

    • Tyrphostin this compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of Tyrphostin this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of Tyrphostin this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and plot it against the Tyrphostin this compound concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of Tyrphostin this compound on the cell cycle distribution.

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • Tyrphostin this compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in culture dishes and treat them with Tyrphostin this compound at the desired concentration for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key concepts related to Tyrphostin this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation ADP ADP P_EGFR->ADP Downstream Downstream Signaling P_EGFR->Downstream Activates AG555 Tyrphostin This compound AG555->EGFR Inhibits ATP ATP ATP->P_EGFR Proliferation Cell Proliferation Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin this compound.

Experimental_Workflow_MTT start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with Tyrphostin this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Logical_Relationship_Tyrphostin_Action AG555 Tyrphostin this compound EGFR_inhibition EGFR Tyrosine Kinase Inhibition AG555->EGFR_inhibition Signal_block Blockade of Downstream Signaling Pathways (e.g., MAP Kinase) EGFR_inhibition->Signal_block Cell_cycle_arrest G1/S Cell Cycle Arrest (via Cdk2 inhibition) EGFR_inhibition->Cell_cycle_arrest Proliferation_inhibition Inhibition of Cell Proliferation Signal_block->Proliferation_inhibition Cell_cycle_arrest->Proliferation_inhibition Therapeutic_potential Potential Therapeutic Effect in Proliferative Diseases Proliferation_inhibition->Therapeutic_potential

Caption: Logical relationship of Tyrphostin this compound's molecular action to its cellular effects.

References

AG 555: A Technical Whitepaper on its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 555, a member of the tyrphostin family of protein kinase inhibitors, has emerged as a significant tool in cellular biology and a potential scaffold for therapeutic development. This document provides an in-depth technical overview of the biological activity of this compound, with a primary focus on its role as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will explore its mechanism of action, summarize its inhibitory and antiproliferative activities through structured data, detail relevant experimental methodologies, and visualize the associated signaling pathways and experimental workflows.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound, also known as Tyrphostin this compound, is a small molecule inhibitor that has demonstrated significant and selective inhibitory activity against EGFR kinase.[2][3] This whitepaper will serve as a comprehensive technical guide to the biological functions and molecular targets of this compound.

Mechanism of Action

This compound exerts its primary biological effect through the competitive inhibition of ATP binding to the catalytic domain of the EGFR tyrosine kinase.[1] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell growth and survival. The primary signaling pathways affected by this compound-mediated EGFR inhibition are the RAS-RAF-MEK-ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and apoptosis.[1]

Beyond its effects on EGFR, this compound has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), leading to cell cycle arrest at the G1/S phase.[2][4] This dual mechanism of action, targeting both a key signaling receptor and a critical cell cycle regulator, underscores its potent antiproliferative effects.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of intervention by this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation AG555 This compound AG555->EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Proliferation Survival Survival Nucleus->Proliferation Nucleus->Survival

Caption: EGFR signaling pathway and inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory and antiproliferative data.

Table 1: Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (µM)Comments
EGFR0.7Potent and selective inhibition.[2][3]
ErbB2 (HER2)35Demonstrates 50-fold selectivity for EGFR over ErbB2.[3]
Mo-MuLV Reverse Transcriptase10.8Also exhibits antiviral activity.[3]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Comments
A-498Renal Carcinoma3 - 16Dose-dependent inhibition of cell proliferation.[2]
Caki-1Renal Carcinoma3 - 16Dose-dependent inhibition of cell proliferation.[2]
Caki-2Renal Carcinoma3 - 16Dose-dependent inhibition of cell proliferation.[2]
RT4Transitional Carcinoma3 - 16Dose-dependent inhibition of cell proliferation.[2]
J82Transitional Carcinoma3 - 16Dose-dependent inhibition of cell proliferation.[2]
T24Transitional Carcinoma3 - 16Dose-dependent inhibition of cell proliferation.[2]
HPV16-immortalized human keratinocytesNot applicable-Induces G1 growth arrest and apoptosis.[2]
HER 14-2.5Inhibits EGF-dependent growth.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro EGFR Kinase Assay (Radiometric)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against EGFR kinase using a radiometric assay.

Materials:

  • Recombinant human EGFR kinase domain

  • This compound (stock solution in DMSO)

  • [γ-³²P]ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well filter plates

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the EGFR kinase and the diluted this compound or vehicle control (DMSO).

  • Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding TCA to precipitate the proteins and peptide substrate.

  • Transfer the reaction mixture to a filter plate and wash several times with TCA to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the amount of incorporated ³²P using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the antiproliferative effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the diluted this compound or vehicle control.

  • Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Experimental and Logical Workflows

Workflow for Evaluating a Novel Kinase Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow Start Compound Synthesis and Characterization Biochemical_Assay In Vitro Kinase Assay (IC₅₀ Determination) Start->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Target_Validation On-Target Effect Validation (e.g., Western Blot for p-EGFR) Cell_Based_Assay->Target_Validation ADME_Tox ADME/Tox Profiling Target_Validation->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical workflow for kinase inhibitor evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EGFR, a key oncogenic driver. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines highlights its potential as a valuable research tool and a starting point for the development of novel anticancer therapeutics. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other EGFR inhibitors. Further investigation into its efficacy in in vivo models and its potential for combination therapies is warranted.

References

The AG 555 Signaling Cascade: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Cellular Effects of a Potent EGFR and Cdk2 Inhibitor

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-dependent kinase 2 (Cdk2).[1][2] This dual inhibitory action positions this compound as a significant tool for investigating cellular signaling pathways and a potential therapeutic agent. Its effects are multifaceted, ranging from cell cycle arrest to the modulation of stress-activated protein kinase cascades. This technical guide provides a comprehensive overview of the this compound signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its primary effects through the inhibition of two key cellular proteins:

  • Epidermal Growth Factor Receptor (EGFR): As a member of the receptor tyrosine kinase family, EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation. This compound acts as a potent inhibitor of EGFR kinase autophosphorylation.[3]

  • Cyclin-dependent kinase 2 (Cdk2): Cdk2 is a critical regulator of the cell cycle, particularly the G1 to S phase transition. This compound has been shown to block the activation of Cdk2, leading to cell cycle arrest.[1][2]

The inhibition of these two central signaling nodes triggers a cascade of downstream events, profoundly impacting cellular homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Target IC50 Value Assay Conditions Reference
EGFR Kinase Autophosphorylation0.7 µMCell-free assay[4][5][6]
ErbB235 µMNot specified
Mo-MuLV Reverse Transcriptase10.8 µMNot specified

Table 1: In Vitro Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.

Cell Line Effect Concentration Incubation Time Reference
HPV16-immortalized keratinocytesG1 growth arrest (IC50)6.4 µMNot specified[6]
Normal keratinocytesG1 growth arrest (IC50)9.4 µMNot specified[6]
NIH/3T3-Mo-MuLV infected cellsInhibition of proviral DNA integration100 µM1 hour[2][7]
Bovine Papillomavirus (BPV-1)-transformed fibroblastsSelective down-regulation of viral transcripts30 µM4 hours[8]

Table 2: Cellular Activity of this compound. This table summarizes the effective concentrations of this compound in various cell-based assays.

Signaling Pathways

The inhibition of EGFR and Cdk2 by this compound initiates a complex signaling cascade, a key feature of which is the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

AG555_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects cluster_mapk MAPK Activation cluster_cellcycle Cell Cycle Regulation cluster_viral Antiviral Effects AG555 This compound EGFR EGFR AG555->EGFR Inhibits Cdk2 Cdk2 AG555->Cdk2 Inhibits JNK JNK (Phosphorylation ↑) EGFR->JNK Leads to activation p38 p38 (Phosphorylation ↑) EGFR->p38 Leads to activation G1_S_Arrest G1/S Phase Arrest Cdk2->G1_S_Arrest Viral_Integration Viral DNA Integration (e.g., Mo-MuLV) Cdk2->Viral_Integration Inhibits Viral_Transcription Viral Transcription (e.g., BPV-1) JNK->Viral_Transcription Inhibits p38->Viral_Transcription Inhibits

This compound inhibits EGFR and Cdk2, leading to MAPK activation and cell cycle arrest.

While the precise molecular links are still under investigation, the inhibition of EGFR by this compound is thought to trigger a cellular stress response that leads to the phosphorylation and activation of JNK and p38. This activation is a key mediator of this compound's ability to selectively suppress Bovine Papillomavirus (BPV-1) transcription.[8] Concurrently, the inhibition of Cdk2 by this compound directly contributes to the observed G1/S phase cell cycle arrest.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis of JNK and p38 Phosphorylation

This protocol is used to determine the activation state of JNK and p38 kinases following this compound treatment.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-JNK, p-p38, Total JNK, Total p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Workflow for assessing JNK and p38 phosphorylation by Western blot.

Materials:

  • Cell line of interest

  • This compound (dissolved in DMSO)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-phospho-p38, anti-total-JNK, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations and run the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Cell_Cycle_Analysis_Workflow start Cell Culture & this compound Treatment harvest Cell Harvesting (Trypsinization) start->harvest fixation Fixation (70% Ethanol) harvest->fixation staining DNA Staining (Propidium Iodide + RNase) fixation->staining analysis Flow Cytometry Analysis staining->analysis end Data Interpretation analysis->end

Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cell line of interest

  • This compound (dissolved in DMSO)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound or vehicle as described for Western blotting.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a valuable research tool for dissecting the intricate signaling networks that govern cell proliferation and stress responses. Its ability to potently inhibit both EGFR and Cdk2 provides a unique mechanism for inducing cell cycle arrest and activating the JNK/p38 MAPK pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers seeking to utilize this compound in their studies and for professionals involved in the development of novel therapeutic strategies targeting these critical cellular pathways. Further investigation into the precise molecular events downstream of this compound-mediated inhibition will undoubtedly yield deeper insights into the complex interplay of cellular signaling.

References

AG 555: A Technical Guide to its Research Applications in Cellular Signaling and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of its research applications, including its mechanism of action, effects on cellular signaling pathways, and its use as a tool in cancer and antiviral research. Detailed experimental protocols, quantitative data on its inhibitory activities, and visualizations of the relevant signaling pathways are presented to facilitate its use in a laboratory setting.

Introduction

This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It acts as a competitive inhibitor of ATP binding to the catalytic domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. Its selectivity for EGFR over other tyrosine kinases, such as ErbB2 and the insulin receptor kinase, makes it a valuable tool for dissecting the role of EGFR-mediated signaling in various cellular processes.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase activity. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, differentiation, and migration.

By blocking the initial autophosphorylation step, this compound effectively abrogates these downstream signals.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound has been quantified in various experimental systems. The following table summarizes key half-maximal inhibitory concentration (IC50) values.

Target/ProcessCell Line/SystemIC50 ValueReference
EGFR Kinase Activity Cell-free assay0.7 µM[1][2][3]
ErbB2 (HER2) Kinase Activity Cell-free assay35 µM[4][5]
Insulin Receptor Kinase Activity Cell-free assay>140-fold selectivity over EGFR[1][6]
Cell Growth (HPV16-immortalized keratinocytes) HPV16-immortalized keratinocytes6.4 µM[1][6]
Cell Growth (Normal keratinocytes) Normal keratinocytes9.4 µM[1][6]
Cell Growth (Renal carcinoma cell lines A-498, Caki-1, Caki-2) A-498, Caki-1, Caki-23 - 16 µM[2]
Cell Growth (Transitional carcinoma cell lines RT4, J82, T24) RT4, J82, T243 - 16 µM[2]
Moloney Murine Leukemia Virus (Mo-MuLV) Replication NIH/3T3 cellsNot specified[7]

Key Research Applications and Experimental Protocols

Inhibition of EGFR Signaling

This compound is widely used to study the physiological and pathological roles of EGFR signaling. A common application is to treat cells with this compound and observe the effect on downstream signaling events, such as the phosphorylation of MAP kinases.

This protocol describes how to assess the effect of this compound on the activation of the JNK and p38 MAP kinase pathways.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HeLa, A431) to 70-80% confluency in appropriate growth medium.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling activity.

    • Treat the cells with the desired concentration of this compound (typically 10-100 µM) or vehicle (DMSO) for a specified time (e.g., 1-24 hours). In some experiments, cells are subsequently stimulated with EGF to induce EGFR signaling.

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Cell Cycle Analysis

This compound has been shown to induce G1 phase cell cycle arrest. This can be investigated using flow cytometry to analyze the DNA content of treated cells.

  • Cell Culture and Treatment:

    • Seed cells at a density that will not allow them to reach confluency during the experiment.

    • Treat cells with this compound (e.g., 10-50 µM) or vehicle for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Decant the ethanol and wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be determined by analyzing the fluorescence intensity of the PI-stained cells.

Antiviral Research

This compound has demonstrated antiviral activity against certain viruses, such as Moloney murine leukemia virus (Mo-MuLV) and bovine papillomavirus (BPV). Its mechanism in this context involves the inhibition of viral replication processes.

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection and Treatment:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

    • Remove the viral inoculum and wash the cells with PBS.

    • Overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% agarose) containing various concentrations of this compound or vehicle control.

  • Plaque Visualization and Quantification:

    • Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days).

    • Fix the cells with a solution of 10% formalin.

    • Stain the cells with a crystal violet solution to visualize the plaques.

    • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle-treated control to determine the IC50 of this compound for viral replication.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation AG555 This compound AG555->EGFR Grb2 Grb2 P_EGFR->Grb2 JNK JNK P_EGFR->JNK p38 p38 P_EGFR->p38 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation JNK->Proliferation p38->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Western_Blot A Cell Culture & Treatment (with this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation (p-JNK, p-p38) E->F G Detection & Analysis F->G

References

AG 555: A Technical Guide to its Role in Viral Replication Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a synthetic compound that has garnered attention in virology research for its potent antiviral properties. As a member of the tyrphostin family, it functions primarily as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR signaling pathways are frequently co-opted by viruses to facilitate their entry, replication, and spread.[2][3][4] By targeting this host-cell factor, this compound presents a promising avenue for the development of broad-spectrum antiviral therapies. This technical guide provides an in-depth overview of the core mechanisms of this compound in viral replication, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its antiviral effects by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][5] Many viruses have evolved to exploit EGFR signaling to promote their own replication.[2][3][4] this compound also demonstrates inhibitory activity against Cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle.[1] This dual-inhibitory function contributes to its ability to halt viral replication processes that are dependent on host cell proliferation.

Antiviral Spectrum and Efficacy

Research has primarily focused on the efficacy of this compound against two main types of viruses: retroviruses, specifically Moloney murine leukemia virus (Mo-MuLV), and papillomaviruses, exemplified by Bovine Papillomavirus (BPV).

Quantitative Data on Antiviral Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

TargetMetricValueVirus Context
EGFRIC500.7 µMGeneral
Mo-MuLV Reverse TranscriptaseIC5010.8 µMMoloney Murine Leukemia Virus
Mo-MuLV ReplicationEffective Concentration100 µMMoloney Murine Leukemia Virus

Key Experiments and Protocols

This section details the methodologies for the key experiments that have demonstrated the antiviral activity of this compound.

Inhibition of Moloney Murine Leukemia Virus (Mo-MuLV) Replication

This compound has been shown to inhibit both the early and late stages of the Mo-MuLV replication cycle.

This experiment aims to quantify the effect of this compound on the integration of Mo-MuLV proviral DNA into the host cell genome.

Experimental Protocol:

  • Cell Culture and Infection: NIH/3T3 cells are cultured to 80-90% confluency. The cells are then infected with Mo-MuLV at a specific multiplicity of infection (MOI).

  • This compound Treatment: Immediately following infection, the culture medium is replaced with fresh medium containing 100 µM this compound. A control group is treated with a vehicle (e.g., DMSO).

  • DNA Extraction: After 24-48 hours of incubation, genomic DNA is extracted from both treated and control cells using a commercial DNA extraction kit.

  • Quantification of Integrated Provirus: The amount of integrated proviral DNA is quantified using a nested PCR approach. The first round of PCR amplifies a region of the host genome adjacent to the integrated provirus using primers specific to the host DNA and the viral long terminal repeat (LTR). The second, nested PCR then amplifies a product within the initial amplicon using primers specific to the viral genome. The final PCR products are resolved by gel electrophoresis and quantified.

This experiment assesses the impact of this compound on the synthesis of viral proteins in chronically infected cells.

Experimental Protocol:

  • Cell Culture: NIH/3T3 cells chronically infected with Mo-MuLV are cultured to a suitable density.

  • This compound Treatment: The cells are treated with 100 µM this compound for a specified period (e.g., 24 hours). A control group is treated with a vehicle.

  • Metabolic Labeling: Cells are incubated with a medium containing a radiolabeled amino acid (e.g., [³⁵S]methionine) for a short period to label newly synthesized proteins.

  • Immunoprecipitation: Cell lysates are prepared, and viral proteins are immunoprecipitated using specific antibodies against Mo-MuLV proteins (e.g., gp70, p30).

  • SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE, and the radiolabeled proteins are visualized and quantified by autoradiography.

Inhibition of Bovine Papillomavirus (BPV) Transcription

This compound has been demonstrated to selectively suppress the transcription of BPV-1.

Experimental Protocol:

  • Cell Culture: BPV-1 transformed fibroblasts are cultured under standard conditions.

  • This compound Treatment: Cells are treated with varying concentrations of this compound for a defined time course.

  • RNA Extraction: Total RNA is extracted from the treated and control cells.

  • Reverse Transcription Quantitative PCR (RT-qPCR): The expression levels of specific BPV-1 transcripts (e.g., E2 transactivator and repressor isoforms) are quantified by RT-qPCR using specific primers. Host housekeeping genes are used for normalization.

  • Data Analysis: The relative expression of viral transcripts is calculated to determine the effect of this compound on viral gene expression.

Signaling Pathways Modulated by this compound

The antiviral activity of this compound is intrinsically linked to its ability to modulate specific host cell signaling pathways.

EGFR Signaling Pathway in Mo-MuLV Inhibition

In the context of Mo-MuLV infection, the inhibition of EGFR by this compound disrupts downstream signaling cascades that are essential for viral replication. While the precise downstream effectors leading to the inhibition of DNA integration and protein synthesis are still under investigation, a plausible pathway involves the PI3K/Akt and Ras/MEK/ERK pathways, which are known to be activated by EGFR and are often exploited by retroviruses.

EGFR_MoMuLV MoMuLV Mo-MuLV EGFR EGFR MoMuLV->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AG555 This compound AG555->EGFR Akt Akt PI3K->Akt Integration Viral DNA Integration Akt->Integration MEK MEK Ras->MEK ERK ERK MEK->ERK ProteinSynth Viral Protein Synthesis ERK->ProteinSynth

Caption: this compound inhibits Mo-MuLV replication by blocking EGFR signaling.

MAP Kinase Pathway in BPV-1 Transcription Inhibition

In BPV-1 transformed cells, this compound treatment leads to the activation of the MAP kinase pathway, specifically JNK and p38. This results in the phosphorylation of the transcription factor AP-1 (a heterodimer of c-Jun and ATF-2), which then binds to the viral genome and alters the ratio of the viral E2 transactivator to the E2 repressor, ultimately suppressing viral transcription.

MAPK_BPV1 AG555 This compound JNK_p38 JNK / p38 (MAPK) AG555->JNK_p38 AP1 c-Jun / ATF-2 (AP-1) JNK_p38->AP1 P BPV_DNA BPV-1 DNA AP1->BPV_DNA E2_Trans E2 Transactivator (Transcription) AP1->E2_Trans BPV_DNA->E2_Trans E2_Rep E2 Repressor BPV_DNA->E2_Rep

Caption: this compound modulates BPV-1 transcription via the MAPK pathway.

Experimental Workflow for Antiviral Screening

A general workflow for screening compounds like this compound for antiviral activity is depicted below. This process typically involves initial cytotoxicity assays to determine the non-toxic concentration range, followed by various antiviral assays to measure the compound's efficacy.

Antiviral_Workflow Start Start: Compound Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity NonToxic Determine Non-Toxic Concentration Cytotoxicity->NonToxic Antiviral Antiviral Assays (e.g., Plaque Reduction, Yield Reduction) NonToxic->Antiviral Efficacy Determine Antiviral Efficacy (IC50 / EC50) Antiviral->Efficacy Mechanism Mechanism of Action Studies Efficacy->Mechanism End Lead Compound Mechanism->End

Caption: General workflow for antiviral drug screening.

Conclusion and Future Directions

This compound demonstrates significant promise as an antiviral agent, particularly through its well-defined mechanism of EGFR inhibition. The existing research on Mo-MuLV and BPV provides a solid foundation for its potential application against a broader range of viruses that rely on similar host signaling pathways for their replication. Future research should focus on expanding the known antiviral spectrum of this compound to other clinically relevant viruses. Furthermore, detailed structure-activity relationship studies could lead to the development of even more potent and selective analogs. As our understanding of the intricate interplay between viruses and host cell signaling pathways deepens, targeted inhibitors like this compound will undoubtedly play a crucial role in the future of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols for AG 555 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it serves as a valuable tool in cell biology and cancer research to probe the EGFR signaling pathway and its downstream effects. This compound has been shown to induce cell cycle arrest, apoptosis, and inhibit viral replication in various cell models.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including data on its biological activity and visualizations of its mechanism of action.

Physicochemical Properties

PropertyValueReference
Synonyms Tyrphostin this compound, Tyrphostin B46[5]
CAS Number 133550-34-2[6][7]
Molecular Formula C₁₉H₁₈N₂O₃[6][7][8]
Molecular Weight 322.36 g/mol [6][8]
Solubility Soluble to 30 mM in DMSO
Purity ≥95% - ≥99%[6]
Storage Desiccate at +4°C. Stock solutions can be stored at -20°C for one month or -80°C for six months.[3]

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the tyrosine kinase domain of EGFR.[1][2] This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the activation of downstream signaling cascades. Key pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are crucial for cell proliferation, survival, and differentiation.[3][9][10] Additionally, this compound has been reported to block the activation of cyclin-dependent kinase 2 (Cdk2), leading to cell cycle arrest at the G1/S phase.[2][3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_ag555 cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K AG555 This compound AG555->EGFR Inhibition Cdk2 Cdk2 AG555->Cdk2 Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival CellCycle Cell Cycle Progression (G1/S) ERK->CellCycle Proliferation Cell Proliferation ERK->Proliferation Cdk2->CellCycle EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition by this compound.

Quantitative Data

The following tables summarize the inhibitory concentrations of this compound in various cell lines and against different targets.

Table 1: IC₅₀ Values for Kinase Inhibition

Target KinaseIC₅₀Selectivity
EGFR0.7 µM>50-fold vs. ErbB2, >140-fold vs. Insulin Receptor Kinase
ErbB2 (HER2)35 µM
Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase10.8 µM

Table 2: IC₅₀ Values for Inhibition of Cell Proliferation

Cell LineCell TypeIC₅₀Reference
HER 14EGFR-dependent cells2.5 µM
HPV16-immortalized keratinocytesTransformed human keratinocytes6.4 µM
Normal keratinocytesHuman keratinocytes9.4 µM
A-498Renal carcinoma3-16 µM range[2][4]
Caki-1Renal carcinoma3-16 µM range[2][4]
Caki-2Renal carcinoma3-16 µM range[2][4]
RT4Transitional carcinoma3-16 µM range[2][4]
J82Transitional carcinoma3-16 µM range[2][4]
T24Transitional carcinoma3-16 µM range[2][4]
Mo-MuLV-infected NIH3T3Murine fibroblasts210 µM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound in DMSO. A concentration of 10-30 mM is recommended.[2] For example, to prepare a 10 mM stock solution, dissolve 3.22 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Stock_Solution_Workflow cluster_start cluster_end start Start weigh Weigh this compound Powder start->weigh end Store at -20°C/-80°C dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot aliquot->end

Caption: Workflow for preparing this compound stock solution.
Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,500-10,000 cells/well).[2]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should bracket the expected IC₅₀ value. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[2] Include a vehicle control (medium with DMSO only).

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of the solubilization solution to each well.[11]

  • Incubate the plate at 37°C overnight to dissolve the formazan crystals.[11]

  • Measure the absorbance at 550 nm using a plate reader.[11]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for EGFR Pathway Inhibition

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR and downstream targets like ERK.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound stock solution

  • Serum-free medium

  • Recombinant human EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

  • Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in DMSO before diluting it in the cell culture medium. Precipitation can occur at high concentrations in aqueous solutions.

  • DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.5%) and consistent across all experimental conditions, including controls.

  • Cell Line Specificity: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Treatment Duration: The incubation time with this compound should be optimized based on the specific biological question being addressed. Short incubation times are suitable for studying signaling events, while longer incubations are necessary for assessing effects on cell proliferation and apoptosis.

  • Off-Target Effects: While this compound is a selective EGFR inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.

Conclusion

This compound is a valuable research tool for investigating EGFR-mediated cellular processes. The protocols and data presented here provide a comprehensive guide for its effective use in cell culture experiments. Careful optimization of experimental parameters will ensure reliable and reproducible results.

References

AG 555 working concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP, this compound effectively blocks EGFR autophosphorylation and subsequent downstream signaling cascades, making it a valuable tool for studying cellular processes regulated by EGFR, including proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to inhibit Cyclin-dependent kinase 2 (Cdk2) activation and modulate the MAP kinase signaling pathway. These application notes provide detailed protocols for utilizing this compound in various experimental settings.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase activity. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the Ras-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation and survival. This compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and thereby inhibiting the activation of these downstream signaling cascades. Additionally, this compound has been observed to block Cdk2 activation, leading to cell cycle arrest at the G1/S phase, and to activate the JNK and p38 MAP kinase pathways, which are involved in cellular stress responses and apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data for this compound in various experimental models.

Table 1: Inhibitory Concentrations (IC50) of this compound

Target/ProcessCell Line/SystemIC50 ValueReference
EGFR Kinase ActivityIn vitro0.7 µM
ErbB2/neu Kinase ActivityIn vitro35 µM
EGF-dependent Cell GrowthHER 14 cells2.5 µM
Moloney Murine Leukemia Virus (Mo-MuLV) Reverse TranscriptaseIn vitro10.8 µM
Cell ProliferationRenal Carcinoma Cell Lines (A-498, Caki-1, Caki-2)3 - 16 µM
Cell ProliferationTransitional Carcinoma Cell Lines (RT4, J82, T24)3 - 16 µM
Mo-MuLV Infected NIH3T3 Cell GrowthNIH3T3 cells210 µM

Table 2: Recommended Working Concentrations for Cell-Based Assays

Assay TypeCell LineWorking Concentration RangeIncubation TimeNotes
Inhibition of EGFR PhosphorylationVarious cancer cell lines1 - 50 µM1 - 24 hoursSerum-starve cells prior to stimulation with EGF.
Cell Proliferation/Viability AssayPsoriatic keratinocytes1 - 50 µM24 - 72 hoursPerform a dose-response to determine optimal concentration.
Cell Proliferation/Viability AssayID13 mouse fibroblasts30 µMNot specifiedUsed for studying viral transcription.
Inhibition of Cdk2 ActivationHPV16-immortalized human keratinocytes50 µMNot specifiedInduces G1 arrest.
Antiviral Assay (Mo-MuLV)NIH/3T3 cells100 µM1 hourInhibits proviral DNA integration.
MAP Kinase (JNK/p38) ActivationBovine Papillomavirus-transformed fibroblastsNot specifiedNot specifiedThis compound was shown to induce phosphorylation of JNK and p38.

Experimental Protocols

Protocol 1: Inhibition of EGFR Phosphorylation (Western Blot Analysis)

This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Epidermal Growth Factor (EGF)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1 to 4 hours. Include a DMSO vehicle control.

  • EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except for a negative control) and incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR 1:1000, anti-total-EGFR 1:1000 in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Normalize the phospho-EGFR signal to total EGFR and β-actin.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol provides a method to determine the effect of this compound on cancer cell proliferation.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • This compound Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.1 µM) to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Antiviral Assay for Moloney Murine Leukemia Virus (Mo-MuLV)

This protocol is for assessing the inhibitory effect of this compound on the early stages of Mo-MuLV infection.

Materials:

  • This compound (stock solution in DMSO)

  • NIH/3T3 cells

  • Mo-MuLV viral stock

  • Complete cell culture medium

  • Polybrene

  • Genomic DNA isolation kit

  • PCR primers specific for Mo-MuLV proviral DNA

  • qPCR master mix and instrument

Procedure:

  • Cell Seeding: Seed NIH/3T3 cells in 6-well plates and grow to 50-60% confluency.

  • Infection: Pre-treat the cells with medium containing 8 µg/mL Polybrene for 30 minutes. Then, infect the cells with Mo-MuLV in the presence of 100 µM this compound or a DMSO vehicle control.

  • Incubation: Incubate for 1 hour at 37°C.

  • Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete medium.

  • DNA Extraction: After 24-48 hours post-infection, harvest the cells and extract genomic DNA using a commercial kit.

  • qPCR Analysis: Perform qPCR using primers specific for the Mo-MuLV proviral DNA to quantify the amount of integrated virus. Use primers for a host housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Compare the levels of proviral DNA in this compound-treated cells to the vehicle control to determine the percentage of inhibition.

Mandatory Visualization

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K JNK_p38 JNK / p38 EGFR->JNK_p38 Indirectly Activates (via this compound effect) Cdk2_CyclinE Cdk2/Cyclin E EGFR->Cdk2_CyclinE Indirectly Inhibits (via this compound effect) EGF EGF EGF->EGFR Binds AG555 This compound AG555->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Stress_Response Stress Response, Apoptosis JNK_p38->Stress_Response G1_S_Arrest G1/S Phase Arrest Cdk2_CyclinE->G1_S_Arrest

Caption: EGFR signaling and points of intervention by this compound.

Experimental Workflow: Inhibition of EGFR Phosphorylation

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis A 1. Seed Cells B 2. Serum Starve (16-24h) A->B C 3. Treat with this compound B->C D 4. Stimulate with EGF (15 min) C->D E 5. Lyse Cells D->E F 6. Quantify Protein E->F G 7. Prepare Samples for SDS-PAGE F->G H 8. Western Blot G->H I 9. Detect p-EGFR & Total EGFR H->I J 10. Normalize & Quantify I->J

Caption: Workflow for analyzing EGFR phosphorylation inhibition.

Logical Relationship: Dose-Response Analysis

Dose_Response_Logic cluster_experiment Experiment cluster_data Data Processing cluster_result Result A Prepare Serial Dilutions of this compound B Treat Cells A->B C Measure Cell Viability (e.g., MTT Assay) B->C D Calculate % Viability vs. Control C->D E Plot % Viability vs. log[this compound] D->E F Determine IC50 Value E->F

Caption: Logical flow for determining the IC50 of this compound.

References

Application Notes and Protocols for AG 555

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the solubility, preparation, and biological activity of AG 555, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The following protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.

Product Information
  • Product Name: this compound

  • Synonyms: Tyrphostin AG-555, Tyrphostin B46, (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide[1][2]

  • CAS Number: 133550-34-2[1][3][4]

  • Molecular Formula: C₁₉H₁₈N₂O₃[1][4][5]

  • Molecular Weight: 322.36 g/mol [4][5]

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 0.7 μM.[1][3] It displays significant selectivity for EGFR over other kinases, such as ErbB2 (IC₅₀ = 35 μM) and the insulin receptor kinase.[1][6] The EGFR is a cell-surface receptor that plays a crucial role in cancer cell proliferation and tumor invasion.[3]

This compound has been shown to induce G1 growth arrest in transformed cells.[6] In HPV16-immortalized human keratinocytes, this compound was found to inhibit the activation of Cdk2 and induce growth arrest at the G1 phase, which was accompanied by apoptosis.[3] It has also been observed to inhibit the proliferation of various renal and transitional carcinoma cell lines in a dose-dependent manner, with IC₅₀ values ranging from 3 to 16 μM.[3] Furthermore, some studies have indicated that this compound can selectively induce the phosphorylation of JNK and p38 MAP kinases without affecting ERK1/2.[7]

Data Presentation

Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is critical for the preparation of stock and working solutions.

SolventConcentration
DMSO30 mg/mL (approx. 93 mM)
DMF30 mg/mL (approx. 93 mM)
Ethanol20 mg/mL (approx. 62 mM)
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Data compiled from multiple sources.[1][3][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 310.3 µL of DMSO to 1 mg of this compound).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the concentrated stock solution to prepare working solutions for treating cells in culture.

Materials:

  • This compound concentrated stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw a single aliquot of the this compound concentrated stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the final working concentration. For example, to prepare a 30 µM working solution from a 10 mM stock, you can perform a 1:333.3 dilution.

  • It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5%.[3]

  • Add the prepared working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.[3]

Visualizations

AG555_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation AG555 This compound AG555->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound.

AG555_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Start This compound Powder Dissolve Dissolve in DMSO (e.g., 10 mM) Start->Dissolve Vortex Vortex/Warm to 37°C Dissolve->Vortex Aliquot Aliquot for Storage Vortex->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Dilute in Cell Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat

Caption: Experimental workflow for this compound solution preparation.

References

AG 555: Application Notes and Protocols for Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AG 555, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), for in vitro cancer research. This document details the mechanism of action, summarizes key quantitative data, and offers detailed protocols for essential experiments to assess the effects of this compound on cancer cell lines, with a particular focus on treatment duration.

Introduction to this compound

This compound, also known as Tyrphostin B46, is a tyrosine kinase inhibitor that specifically targets EGFR.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and migration.[2][3] In many types of cancer, this pathway is dysregulated, often through overexpression or mutation of EGFR, leading to uncontrolled cell growth. By competitively inhibiting ATP binding to the EGFR kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by disrupting the EGFR signaling cascade. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling.

Key pathways activated by EGFR include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

  • PI3K-Akt-mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.

  • JAK-STAT Pathway: Also contributes to cell survival and proliferation.

  • PLCγ Pathway: Involved in calcium signaling and protein kinase C (PKC) activation.

By inhibiting EGFR autophosphorylation, this compound effectively blocks the initiation of these downstream signals, leading to a reduction in cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival AG_555 This compound AG_555->EGFR Inhibits Autophosphorylation

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The effectiveness of this compound is dependent on the cancer cell line, concentration, and duration of treatment. The following table summarizes the reported IC50 values for this compound.

Parameter Value Cell Line/System Reference
IC50 (EGFR inhibition) 0.7 µMIn vitro enzyme assay[1]
Effective Concentration 100 µMNIH/3T3-Mo-MuLV cells[4]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for your specific experimental conditions.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Endpoint Assays Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) AG555_Preparation 2. This compound Stock Solution (Dissolve in DMSO) Cell_Culture->AG555_Preparation Treatment 3. Treatment (Varying concentrations and durations) AG555_Preparation->Treatment Endpoint_Assays 4. Endpoint Assays Treatment->Endpoint_Assays Data_Analysis 5. Data Analysis and Interpretation Endpoint_Assays->Data_Analysis Viability Cell Viability (MTT Assay) Apoptosis Apoptosis (Annexin V/PI Staining) Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Western_Blot Protein Expression (Western Blot)

Caption: General experimental workflow for studying this compound effects.
Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells over various treatment durations.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the desired incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for each treatment duration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound at different time points.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for different durations (e.g., 12, 24, and 48 hours).

  • Cell Harvesting and Staining:

    • After treatment, collect both the floating and adherent cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is to determine the effect of this compound on cell cycle progression over time.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (stock solution in DMSO)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol for various durations (e.g., 6, 12, 24, and 48 hours).

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of EGFR Pathway Proteins

This protocol is to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins at various time points.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration for various short durations (e.g., 0, 15, 30, 60, 120 minutes) to observe immediate effects on signaling. Longer time points (e.g., 6, 12, 24 hours) can also be used to assess sustained effects.

    • For some experiments, it may be necessary to serum-starve the cells overnight and then stimulate with EGF for a short period (e.g., 15 minutes) in the presence or absence of this compound.

  • Protein Extraction and Quantification:

    • After treatment, lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a valuable tool for studying the role of EGFR signaling in cancer. The protocols outlined in these application notes provide a foundation for researchers to investigate the time- and dose-dependent effects of this compound on cancer cell lines. By systematically evaluating cell viability, apoptosis, cell cycle progression, and the modulation of the EGFR signaling pathway, researchers can gain a deeper understanding of the therapeutic potential of this compound. It is crucial to optimize treatment conditions, particularly the duration of exposure, to accurately characterize the cellular response to this compound.

References

Application Notes and Protocols for AG 555 in Virology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It also effectively blocks the activation of Cyclin-dependent kinase 2 (Cdk2).[1][2] These cellular components are frequently exploited by viruses for their own replication and propagation. As such, this compound has emerged as a valuable tool in virology research, demonstrating antiviral activity against a range of viruses by targeting host-cell signaling pathways essential for the viral life cycle. This document provides detailed application notes and experimental protocols for the use of this compound in virology studies, with a focus on its application against retroviruses and papillomaviruses.

Mechanism of Action

This compound exerts its antiviral effects by inhibiting two key host cell enzymes:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt pathway. Many viruses manipulate this pathway to facilitate their entry into host cells, promote cell survival, and enhance viral replication.

  • Cyclin-dependent kinase 2 (Cdk2): A key regulator of the cell cycle, particularly the G1/S phase transition. Some viruses rely on the host cell's replication machinery and manipulate Cdk2 activity to create a favorable environment for their own genome replication.

By inhibiting EGFR and Cdk2, this compound disrupts these virus-hijacked cellular processes, thereby impeding viral replication at various stages.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

ParameterValueCell LineVirusReference
IC50 (EGFR) 0.7 µM--[]
Effective Concentration (Mo-MuLV) 100 µMNIH/3T3Moloney Murine Leukemia Virus[2]
Effective Concentration (BPV) 30 µMID13 mouse fibroblastsBovine Papillomavirus[4]

Signaling Pathways

The antiviral activity of this compound is intrinsically linked to its ability to modulate specific host cell signaling pathways that are co-opted by viruses.

EGFR_Signaling_Pathway cluster_virus Viral Hijacking cluster_cell Host Cell cluster_inhibition Inhibition by this compound Virus Virus EGFR EGFR Virus->EGFR Activates Viral Entry Viral Entry Viral Replication Viral Replication EGFR->Viral Entry Facilitates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Cell Survival & Proliferation->Viral Replication Supports AG_555 AG_555 AG_555->EGFR Inhibits

EGFR signaling in viral infection and its inhibition by this compound.

CDK2_Signaling_Pathway cluster_virus Viral Hijacking cluster_cell Host Cell Cycle cluster_inhibition Inhibition by this compound Virus Virus Cyclin E Cyclin E Virus->Cyclin E Induces Viral Genome Replication Viral Genome Replication CDK2 CDK2 Cyclin E->CDK2 Activates E2F E2F CDK2->E2F Phosphorylates & Activates S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes S-Phase Entry->Viral Genome Replication Enables AG_555 AG_555 AG_555->CDK2 Inhibits MoMuLV_Workflow Seed_Cells Seed NIH/3T3 cells Infect_Cells Infect cells with Mo-MuLV Seed_Cells->Infect_Cells Treat_Cells Treat with this compound (100 µM) or vehicle control Infect_Cells->Treat_Cells Incubate_Early Incubate for early-stage analysis (e.g., 24h) Treat_Cells->Incubate_Early Incubate_Late Incubate for late-stage analysis (e.g., 48-72h) Treat_Cells->Incubate_Late Harvest_Early Harvest cells for DNA extraction Incubate_Early->Harvest_Early Harvest_Late Harvest cell lysates for protein analysis Incubate_Late->Harvest_Late Analyze_DNA Analyze viral DNA integration by PCR Harvest_Early->Analyze_DNA Analyze_Protein Analyze viral protein synthesis by Western Blot Harvest_Late->Analyze_Protein BPV_Workflow Seed_Cells Seed ID13 (BPV-1 transformed) cells Treat_Cells Treat with this compound (30 µM) or vehicle control Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Harvest_RNA Harvest total RNA Incubate->Harvest_RNA RT_qPCR Perform RT-qPCR to analyze viral transcript levels Harvest_RNA->RT_qPCR Analyze_Data Analyze changes in E2 transactivator/repressor ratio RT_qPCR->Analyze_Data

References

Troubleshooting & Optimization

AG 555 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AG 555, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinase 2 (Cdk2).[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are not showing the expected level of inhibition after treatment with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of expected inhibition. Here's a checklist of potential issues and how to troubleshoot them:

  • Compound Integrity and Handling:

    • Solubility: this compound is soluble in DMSO and ethanol.[3] Ensure you have prepared a fresh, high-concentration stock solution in an appropriate solvent like DMSO. For cell culture, the final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.

    • Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability.[4] Avoid repeated freeze-thaw cycles. The compound as a solid is stable for at least four years when stored correctly.[3]

    • Purity: Ensure the purity of your this compound compound is high (typically >98%). Impurities can lead to off-target effects or reduced potency.[4][5]

  • Experimental Conditions:

    • Concentration: The effective concentration of this compound is cell-line dependent. You may need to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. Concentrations ranging from 1 µM to 100 µM have been used in various studies.[1][6]

    • Incubation Time: The duration of treatment can significantly impact the observed inhibition. An incubation time of 1 hour has been shown to inhibit Mo-MuLV proviral DNA integration.[1] For cell viability or cell cycle assays, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary.

    • Cell Line Specificity: The expression levels and activation status of EGFR and Cdk2 can vary between cell lines. Confirm that your chosen cell line has an active EGFR signaling pathway and is sensitive to this class of inhibitors. Some cell lines may have intrinsic or acquired resistance to EGFR inhibitors.[7][8]

  • Assay-Specific Issues:

    • Western Blot: If you are not observing a decrease in the phosphorylation of EGFR or its downstream targets (e.g., ERK, Akt), verify the quality and specificity of your primary and secondary antibodies. Ensure proper protein loading and transfer.

    • Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): The seeding density of your cells can influence the results. Optimize the cell number to ensure they are in the logarithmic growth phase during the experiment. Be aware that high concentrations of this compound can induce apoptosis.[2]

Q2: I am observing high background or inconsistent results in my experiments.

A2: This can be due to several factors related to compound preparation and experimental setup:

  • Compound Precipitation: this compound might precipitate in your culture medium, especially at higher concentrations. Visually inspect your culture plates for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower concentration.

  • Solvent Effects: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent as your highest this compound concentration) in your experiments to account for any solvent-induced effects.

  • Plate Uniformity: Ensure even cell seeding across your multi-well plates to minimize variability between wells. Edge effects can also be a source of inconsistency; consider not using the outer wells of your plates for critical measurements.

Q3: How can I confirm that this compound is targeting EGFR and Cdk2 in my cells?

A3: To validate the mechanism of action of this compound in your experimental system, you can perform the following experiments:

  • Phospho-EGFR Western Blot: Treat your cells with this compound and an EGFR ligand (e.g., EGF) to stimulate the pathway. Perform a Western blot to detect the levels of phosphorylated EGFR (p-EGFR). A successful inhibition should show a dose-dependent decrease in p-EGFR levels.

  • Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream effectors of the EGFR pathway, such as Akt and ERK (p-Akt, p-ERK), via Western blot. Inhibition of EGFR should lead to a reduction in the phosphorylation of these proteins.

  • Cell Cycle Analysis: Since this compound also inhibits Cdk2, you can perform flow cytometry-based cell cycle analysis.[1][2] Expected results would be an arrest in the G1 or early S phase of the cell cycle.[1][2]

Quantitative Data Summary

The inhibitory concentration of this compound can vary depending on the target and the experimental system. The following table summarizes key quantitative data for this compound.

Target/AssayIC50 ValueCell Line/SystemReference
EGFR Kinase Activity0.7 µMIn vitro[6][9][10]
ErbB2 Kinase Activity35 µMIn vitro[6]
EGF-dependent cell growth2.5 µMHER 14 cells[6]
Growth of psoriatic keratinocytes1-50 µMPrimary human cells[6]
Mo-MuLV reverse transcriptase10.8 µMIn vitro[6]
Mo-MuLV-infected cell growth210 µMNIH3T3 cells[6]
Growth of HPV16-immortalized keratinocytes6.4 µMHPV16-immortalized keratinocytes[9]
Growth of normal keratinocytes9.4 µMNormal human keratinocytes[9]

Key Experimental Protocols

1. Western Blot for Phospho-EGFR Inhibition

This protocol is a general guideline and should be optimized for your specific cell line and antibodies.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR activation.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of EGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

2. Cell Viability Assay (MTT/CCK-8)

This protocol provides a framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/CCK-8 Addition and Incubation:

    • Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the results and calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation AG555 This compound AG555->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Cdk2_Signaling_Pathway cluster_cyclins Cyclins cluster_cdk Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Effect CyclinE Cyclin E Cdk2 Cdk2 CyclinE->Cdk2 Binding & Activation CyclinA Cyclin A CyclinA->Cdk2 Binding & Activation G1_S_Transition G1/S Phase Transition Cdk2->G1_S_Transition Phosphorylation of substrates AG555 This compound AG555->Cdk2 Inhibition

Caption: Cdk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Seeding & Growth) start->cell_culture treatment This compound Treatment (Dose-response) cell_culture->treatment assay Perform Assay (Western Blot / Cell Viability) treatment->assay data_analysis Data Analysis (Quantification & IC50) assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for testing this compound inhibition.

References

Technical Support Center: Optimizing AG 555 Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AG 555 in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help optimize the use of this potent EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By binding to the ATP-binding site of the EGFR's kinase domain, it blocks receptor autophosphorylation and subsequent downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound has been shown to block the activation of Cyclin-dependent kinase 2 (Cdk2), leading to cell cycle arrest at the G1-S phase transition.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, this compound should be stored as a solid at -20°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and bring it to room temperature. Ensure the compound is fully dissolved before diluting it into your cell culture medium.

Q3: I am not observing the expected inhibitory effect of this compound on my cells. What could be the issue?

A3: Several factors could contribute to a lack of efficacy. First, verify the optimal concentration for your specific cell line by performing a dose-response experiment (see the Experimental Protocols section). Ensure that your stock solution is prepared correctly and has not degraded due to improper storage. Cell confluency at the time of treatment can also impact results; aim for consistent seeding density. Finally, consider the possibility of intrinsic or acquired resistance in your cell line, which may involve mutations in EGFR or downstream signaling components.

Q4: Is this compound expected to be effective against all cell lines?

A4: The efficacy of this compound is highly dependent on the genetic background of the cell line, particularly its reliance on the EGFR signaling pathway for growth and survival. Cell lines with activating EGFR mutations or those that overexpress wild-type EGFR are generally more sensitive. It is crucial to characterize the EGFR status of your cell line of interest.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is a selective EGFR inhibitor, high concentrations may lead to off-target effects by inhibiting other kinases. To minimize this, it is essential to use the lowest effective concentration that elicits the desired biological response. Running control experiments with cell lines that do not express EGFR can help differentiate between on-target and off-target effects.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used. Therefore, it is highly recommended to determine the IC50 for your specific cell line and experimental setup.

Cell LineCell TypeIC50 (µM)Reference
NIH/3T3 (Mo-MuLV infected)Murine FibroblastNot specified, effective at 100 µM[1][2]
Psoriatic KeratinocytesHuman KeratinocyteEffective at 1-50 µM

Experimental Protocols

I. Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

II. Cell Viability/Growth Inhibition Assay (MTT Assay)

This protocol provides a general framework for determining the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

      • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • This compound Treatment:

      • Prepare serial dilutions of this compound from the stock solution in a serum-free or low-serum medium. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

      • Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a no-treatment control.

      • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

      • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Assay:

      • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

      • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

      • Carefully remove the medium containing MTT.

      • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

      • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Data Acquisition:

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the absorbance of the blank (medium only) from all readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low inhibition of cell growth 1. Incorrect this compound concentration: The concentration used may be too low for the specific cell line. 2. Inactive compound: The this compound stock solution may have degraded. 3. Cell line resistance: The cell line may not be dependent on the EGFR pathway or may have resistance mechanisms. 4. High cell confluency: A high density of cells can reduce the effective concentration of the inhibitor per cell.1. Perform a dose-response curve to determine the optimal IC50 for your cell line. 2. Prepare a fresh stock solution of this compound. 3. Confirm the EGFR status of your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors. 4. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
High variability between replicates 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Pipetting errors: Inaccurate dilution or addition of this compound. 3. Edge effects: Evaporation from the outer wells of the 96-well plate.1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and be meticulous with dilutions and additions. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation.
High background in MTT assay 1. Contamination: Bacterial or fungal contamination of the cell culture. 2. Precipitation of this compound: The compound may precipitate in the culture medium.1. Regularly check cultures for contamination. Use sterile techniques. 2. Ensure this compound is fully dissolved in the stock solution and is soluble at the final working concentration in the culture medium.
Unexpected cell death in control wells 1. DMSO toxicity: The final concentration of DMSO may be too high. 2. Suboptimal culture conditions: Issues with medium, serum, or incubator conditions.1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Include a vehicle control with the same DMSO concentration as the treated wells. 2. Maintain optimal cell culture conditions and use high-quality reagents.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates AG555 This compound AG555->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Cdk2_Activation_Pathway cluster_cell_cycle Cell Cycle Regulation CyclinE Cyclin E CyclinE_Cdk2 Cyclin E/Cdk2 (Active) CyclinE->CyclinE_Cdk2 Cdk2 Cdk2 Cdk2->CyclinE_Cdk2 G1_S_Transition G1-S Phase Transition CyclinE_Cdk2->G1_S_Transition Promotes AG555 This compound AG555->Cdk2 Inhibits Activation

Caption: Cdk2 activation pathway and its inhibition by this compound.

MAPK_Signaling_Pathway cluster_pathway MAPK Signaling Cascade GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_workflow This compound Cell Viability Assay Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 PrepareDilutions Prepare serial dilutions of this compound Incubate1->PrepareDilutions TreatCells Treat cells with This compound Incubate1->TreatCells PrepareDilutions->TreatCells Incubate2 Incubate for 24-72h TreatCells->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze data and determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

References

AG 555 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AG 555.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: Besides its primary target, EGFR, this compound has been reported to exhibit several off-target effects, including:

  • Inhibition of other receptor tyrosine kinases, such as ErbB2 (HER2).[1][3]

  • Inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation, leading to cell cycle arrest.[4]

  • Activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]

  • Inhibition of Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase activity, demonstrating antiretroviral properties.[6][7]

Q3: I am observing G1 phase cell cycle arrest in my experiments with this compound. Is this expected?

A3: Yes, this is a known effect of this compound. The compound has been shown to block the activation of Cdk2, a key regulator of the G1/S phase transition, leading to cell cycle arrest at this stage.[2][4] This effect is considered an off-target effect in the context of EGFR inhibition.

Q4: My western blot results show an increase in the phosphorylation of MAP kinases like JNK and p38 after this compound treatment. Is this a typical off-target effect?

A4: Yes, activation of the MAPK pathway has been observed as an off-target effect of this compound.[5] This can lead to downstream cellular responses that are independent of its EGFR inhibitory activity.

Q5: Can this compound be used in viral studies?

A5: Interestingly, yes. This compound has been shown to inhibit the replication of Moloney murine leukemia virus (Mo-MuLV) by targeting its reverse transcriptase.[6][7] This makes it a potential tool for studies on this specific retrovirus, but it is a significant off-target consideration in other research areas.

Troubleshooting Guide

Issue 1: Unexpected cell toxicity or reduced cell viability at concentrations intended for EGFR inhibition.

  • Possible Cause: This could be due to the off-target inhibition of other essential kinases, such as ErbB2, which is crucial for the survival of certain cell lines. Additionally, the induction of G1 arrest through Cdk2 activation blockage can lead to reduced proliferation and, in some cases, apoptosis.[2][4]

  • Troubleshooting Steps:

    • Confirm On-Target Potency: First, ensure that the concentration of this compound you are using is appropriate for inhibiting EGFR in your specific cell line. An EGFR kinase assay can confirm the IC50 in your experimental setup.

    • Assess Off-Target Kinase Inhibition: If possible, perform a kinase panel screening to assess the activity of this compound against a broader range of kinases, including ErbB2.

    • Analyze Cell Cycle Profile: Use flow cytometry to analyze the cell cycle distribution of your cells after treatment with this compound. An accumulation of cells in the G1 phase would suggest an effect on Cdk2 activation.

    • Consider a More Selective Inhibitor: If off-target effects are confounding your results, consider using a more selective EGFR inhibitor with a better-defined kinase selectivity profile.

Issue 2: Contradictory results in downstream signaling pathways (e.g., observing activation of proliferation pathways despite inhibiting EGFR).

  • Possible Cause: The off-target activation of the MAPK signaling pathway by this compound can lead to downstream effects that may seem contradictory to EGFR inhibition.[5]

  • Troubleshooting Steps:

    • Profile MAPK Pathway Activation: Perform a western blot analysis to measure the phosphorylation status of key MAPK pathway proteins, including ERK1/2, JNK, and p38, after this compound treatment.

    • Use Pathway-Specific Inhibitors: To dissect the signaling events, use specific inhibitors for the MAPK pathway in combination with this compound to see if the unexpected downstream effects are mitigated.

    • Cross-Reference with Other EGFR Inhibitors: Compare the signaling outcomes of this compound with those of other, more selective EGFR inhibitors to distinguish between on-target and off-target signaling events.

Quantitative Data Summary

TargetIC50Assay TypeNotes
On-Target
EGFR0.7 µMKinase AssayPotent inhibition of the primary target.[1][2][3]
Off-Targets
ErbB2 (HER2)35 µMKinase AssayApproximately 50-fold less potent than against EGFR.[1][3]
Insulin Receptor Kinase>100 µMKinase AssayOver 140-fold less potent than against EGFR.[1][3]
Cdk2No direct inhibitionKinase AssayThis compound blocks Cdk2 activation in cells but does not directly inhibit its kinase activity.[4]
Mo-MuLV Reverse Transcriptase10.8 µMReverse Transcriptase AssayDemonstrates antiretroviral activity.[6]

Experimental Protocols

1. EGFR Kinase Assay (In Vitro)

  • Objective: To determine the in vitro inhibitory activity of this compound against EGFR kinase.

  • Methodology:

    • A reaction mixture is prepared containing recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.

    • This compound is serially diluted and added to the reaction mixture. A control with no inhibitor is included.

    • The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 30-60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo™).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

2. Western Blot for MAPK Pathway Activation

  • Objective: To assess the effect of this compound on the phosphorylation of key MAPK pathway proteins.

  • Methodology:

    • Cells are cultured and treated with various concentrations of this compound for a specified duration.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK), JNK (p-JNK), and p38 (p-p38).

    • The membrane is then washed and incubated with a corresponding HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • To ensure equal loading, the membrane is stripped and re-probed with antibodies against the total forms of ERK1/2, JNK, and p38.

3. Cell Viability Assay (MTT Assay)

  • Objective: To evaluate the effect of this compound on cell viability and proliferation.

  • Methodology:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound.

    • After the desired incubation period (e.g., 24, 48, or 72 hours), the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AG555 This compound AG555->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Off_Target_Effects_Workflow cluster_investigation Experimental Investigation start Start: Observe Unexpected Phenotype with this compound hypothesis Hypothesize Off-Target Effect start->hypothesis kinase_profiling Kinase Panel Screening hypothesis->kinase_profiling western_blot Western Blot for Signaling Pathways (e.g., MAPK) hypothesis->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) hypothesis->cell_cycle analysis Analyze Data: - Identify off-target kinases - Quantify pathway modulation - Assess cell cycle changes kinase_profiling->analysis western_blot->analysis cell_cycle->analysis conclusion Conclusion: Confirm and Characterize Off-Target Effect analysis->conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

Troubleshooting AG 555 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG 555. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Several suppliers also report solubility in Dimethylformamide (DMF) and Ethanol.[3][4]

Q2: What is the maximum concentration at which this compound can be dissolved?

A2: The solubility of this compound can vary slightly between different sources and batches. For optimal results, it is recommended to prepare stock solutions at a concentration of 10 mM or higher in anhydrous DMSO.[2] The following table summarizes reported solubility data.

This compound Solubility Data

SolventReported Concentration
DMSO≥ 100 mg/mL (310.21 mM)
DMSO30 mg/mL
DMF30 mg/mL
Ethanol20 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Note: "≥" indicates that the compound is soluble at that concentration, but the saturation point was not determined.[5] It is crucial to use newly opened, anhydrous DMSO, as absorbed moisture can significantly impact solubility.[1][5]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution of this compound, follow these steps:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Calculate the required volume of anhydrous DMSO to achieve your desired concentration.

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.[2]

  • Visually inspect the solution to ensure no solid particles are present.

Q4: How should I store the this compound stock solution?

A4: Store the this compound stock solution at -20°C or -80°C in tightly sealed aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is typically stable for up to 6 months. At -20°C, it is recommended to use the solution within 1 month.[5]

Troubleshooting Solubility Issues

Q1: My this compound powder is not dissolving in the recommended solvent.

A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Inappropriate Solvent Quality: Ensure you are using anhydrous, high-purity DMSO.[1][2] DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many small molecules. Use a fresh, unopened bottle of DMSO whenever possible.

  • Concentration Too High: The desired concentration may be above the solubility limit of the specific batch of this compound. Try preparing a more dilute stock solution.

  • Insufficient Mixing/Warming: Ensure the solution has been thoroughly vortexed. You can also try gentle warming of the solution in a 37°C water bath for a few minutes to aid dissolution.[2] Sonication in a water bath can also be effective.[6]

Q2: this compound precipitates out of solution after I dilute my DMSO stock into an aqueous medium (e.g., cell culture media, PBS).

A2: This is a common issue for compounds with low aqueous solubility. Here are some strategies to prevent precipitation:

  • Final Concentration is Too High: The final concentration of this compound in your aqueous medium may exceed its solubility limit. Try reducing the final concentration in your experiment.

  • Final DMSO Percentage is Too Low: The amount of DMSO carried over from your stock solution may not be sufficient to keep this compound dissolved in the aqueous medium. While most cell lines can tolerate up to 0.5% DMSO, you may need to slightly increase the final DMSO concentration. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution first in DMSO to get closer to your final concentration, and then add the final dilution to your aqueous medium.[1] Some protocols suggest diluting the DMSO stock into an intermediate solvent like PEG300 before the final aqueous dilution.[4]

  • Immediate Use: Prepare the final working solution immediately before adding it to your cells or assay.[2]

Q3: I am observing inconsistent or unexpected results in my experiments.

A3: This could be related to solubility issues.

  • Inaccurate Concentration: If precipitation has occurred in your working solution, the actual concentration of dissolved this compound will be lower than intended. Visually inspect your working solutions for any signs of precipitation before each use. If you suspect precipitation, you can centrifuge the solution and use the supernatant, although this will alter the final concentration.[2]

  • Compound Degradation: Ensure that your stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock for each experiment.[2]

Experimental Protocols

Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for UV-based methods)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in anhydrous DMSO.

  • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Add PBS to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the plate on a plate shaker at room temperature for a set period (e.g., 2 hours).[7]

  • Measure solubility:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[8]

    • UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. Calculate the concentration based on a standard curve.[7]

Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of this compound.

Materials:

  • This compound solid

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid this compound to a vial containing PBS.

  • Incubate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][9]

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.[3][10]

Signaling Pathway and Experimental Workflows

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation AG555 This compound AG555->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start This compound Fails to Dissolve CheckSolvent Check Solvent Quality (Anhydrous, High-Purity DMSO?) Start->CheckSolvent UseFreshSolvent Use Fresh, Anhydrous DMSO CheckSolvent->UseFreshSolvent No CheckConcentration Is Concentration Too High? CheckSolvent->CheckConcentration Yes UseFreshSolvent->CheckConcentration LowerConcentration Prepare a More Dilute Solution CheckConcentration->LowerConcentration Yes AidDissolution Aid Dissolution (Vortex, Gentle Warming, Sonication) CheckConcentration->AidDissolution No LowerConcentration->AidDissolution Success Dissolution Successful AidDissolution->Success

Caption: Troubleshooting workflow for this compound dissolution issues.

Dilution_Workflow Start Precipitation in Aqueous Media CheckFinalConc Is Final Concentration > Aqueous Solubility Limit? Start->CheckFinalConc ReduceFinalConc Reduce Final Concentration CheckFinalConc->ReduceFinalConc Yes CheckDMSO Is Final DMSO % Too Low? CheckFinalConc->CheckDMSO No ReduceFinalConc->CheckDMSO AdjustDMSO Slightly Increase Final DMSO % (within cell tolerance) CheckDMSO->AdjustDMSO Yes SerialDilution Perform Serial Dilution in DMSO Before Aqueous Dilution CheckDMSO->SerialDilution No AdjustDMSO->SerialDilution Success Solution Remains Clear SerialDilution->Success

Caption: Workflow to prevent this compound precipitation upon aqueous dilution.

References

AG 555 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AG 555 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the stability and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By binding to the ATP-binding site within the kinase domain of EGFR, this compound blocks the receptor's autophosphorylation. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid (powder) at -20°C.[4] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[4] Before use, it is important to allow the stock solution to thaw completely and warm to room temperature to ensure it is fully in solution.

Q3: At what concentration should I use this compound in my cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. It is highly recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your particular cell model. As a starting point, concentrations ranging from 1 µM to 100 µM have been used in various studies.[5][6][7]

Q4: Is this compound stable in cell culture media?

Troubleshooting Guide

This guide addresses common problems that may be encountered during experiments with this compound.

Problem 1: Inconsistent or No Inhibition of EGFR Signaling

Possible Causes & Solutions

Possible CauseRecommended Solution
Inhibitor Degradation Ensure that solid this compound is stored at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always prepare fresh working dilutions in cell culture media immediately before use.[4] Protect all solutions from light.[8]
Incorrect Inhibitor Concentration Double-check all calculations for stock and working solution preparations. Perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental conditions.
High Serum Concentration in Media Serum contains growth factors that can activate EGFR and other signaling pathways, potentially masking the inhibitory effect of this compound. Consider reducing the serum concentration or performing experiments in serum-free media if your cells can tolerate it for the duration of the treatment.[4]
Cell Line Resistance The target cell line may have mutations in EGFR or downstream signaling components (e.g., KRAS, PIK3CA) that confer resistance to EGFR inhibition. Confirm the genotype of your cell line.[9]
Experimental Protocol Issues Ensure cells are serum-starved prior to inhibitor treatment and growth factor stimulation to reduce baseline receptor activation. Include appropriate positive and negative controls in your experiment.[1]
Problem 2: Precipitation of this compound in Cell Culture Media

Possible Causes & Solutions

Possible CauseRecommended Solution
Low Solubility in Aqueous Media This compound is sparingly soluble in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) to avoid solvent-induced precipitation and toxicity.[9]
Interaction with Media Components Components in the cell culture media may interact with this compound, leading to precipitation. When preparing working solutions, add the this compound stock solution to the media and mix gently but thoroughly. Visually inspect for any signs of precipitation before adding to the cells.
Temperature Effects Rapid temperature changes can affect the solubility of compounds. Ensure that both the cell culture media and the this compound working solution are at the same temperature (typically 37°C) before mixing and adding to the cells.
Problem 3: Unexpected Cytotoxicity or Off-Target Effects

Possible Causes & Solutions

Possible CauseRecommended Solution
High Inhibitor Concentration Using concentrations of this compound significantly above the IC50 for EGFR inhibition increases the risk of off-target effects and general cytotoxicity. Determine the IC50 in your cell line and use the lowest effective concentration.[9]
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all experimental conditions, including the vehicle control, and is maintained at a non-toxic level (generally below 0.5%).[9]
Artifacts in Cytotoxicity Assays Some compounds can interfere with common cytotoxicity assays (e.g., MTT, LDH). For example, a compound might directly reduce MTT, leading to a false reading of cell viability.[10] If unexpected results are observed, consider using an alternative cytotoxicity assay or running cell-free controls to test for direct interference.
Induction of Cellular Stress Inhibition of a critical signaling pathway like EGFR can induce cellular stress, leading to apoptosis or other forms of cell death. This may be an expected on-target effect. Use multiple assays to differentiate between general cytotoxicity and targeted apoptosis.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your cells

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in the desired cell culture medium to the final working concentration to be tested (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Incubate at 37°C in a 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The t=0 sample should be taken immediately after preparation.

  • Sample Storage: If not analyzing immediately, store the samples at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to pellet any precipitates.

    • Analyze the supernatant by HPLC to quantify the concentration of intact this compound.

    • Develop an HPLC method with a suitable mobile phase to achieve good separation of the this compound peak from any potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t1/2) of this compound in the cell culture medium by fitting the data to an appropriate decay model (e.g., first-order decay).

Visualizations

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PIP3->Akt Akt->Proliferation AG555 This compound AG555->EGFR Inhibits Autophosphorylation Stability_Workflow Prep_Stock Prepare this compound Stock in DMSO Prep_Working Dilute in Cell Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Calculate Calculate Half-Life Analyze->Calculate Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Reagents Valid? Start->Check_Reagents Check_Protocol Protocol Consistent? Check_Reagents->Check_Protocol No Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents Yes Check_Cells Cell Line Issues? Check_Protocol->Check_Cells No Solution_Protocol Standardize Protocol Check_Protocol->Solution_Protocol Yes Solution_Cells Authenticate Cell Line Check_Cells->Solution_Cells Yes End Consistent Results Check_Cells->End No Solution_Reagents->End Solution_Protocol->End Solution_Cells->End

References

How to prevent AG 555 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of AG 555 to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and differentiation. This compound has also been shown to block the activation of Cyclin-dependent kinase 2 (Cdk2).

Q2: How should I store this compound powder to prevent degradation?

To ensure the long-term stability of this compound, it is crucial to store the compound as a powder at -20°C.[1] Under these conditions, this compound is stable for at least four years.[1]

Q3: What is the recommended procedure for preparing and storing this compound stock solutions?

For experimental use, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). The stability of the stock solution is dependent on the storage temperature:

Storage TemperatureShelf Life
-80°CUp to 6 months
-20°CUp to 1 month

It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in the available literature, related tyrphostin compounds are known to be susceptible to certain types of degradation:

  • Photodegradation: Some tyrphostins can undergo photoisomerization or [2+2] cycloaddition when exposed to light, both in solution and in the solid state.

  • Hydrolysis: Tyrphostin A9 has been shown to undergo hydrolysis in biological matrices, breaking down into smaller molecules.

Given these potential pathways, it is prudent to protect this compound from light and moisture to minimize degradation.

Q5: How can I prepare stable aqueous working solutions of this compound for my experiments?

Directly dissolving this compound in aqueous buffers can be challenging due to its limited solubility. A common method to prepare a working solution for in vivo studies involves a multi-step process:

  • Prepare a concentrated stock solution in DMSO.

  • For a 1 mL working solution, take 100 µL of the DMSO stock and add it to 400 µL of PEG300, mixing thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]

Note: The stability of this compound in aqueous solutions is expected to be limited. Therefore, it is recommended to prepare fresh working solutions for each experiment and use them promptly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity Degradation of this compound due to improper storage or handling.- Ensure this compound powder is stored at -20°C. - Prepare fresh stock solutions in DMSO and store them at -80°C for no longer than 6 months. - Avoid repeated freeze-thaw cycles by using aliquots. - Protect all solutions from light.
Precipitation of this compound in aqueous media.- Confirm the solubility of this compound in your specific experimental buffer. - Consider using the recommended protocol with PEG300 and Tween-80 for improved solubility in aqueous solutions.[1] - Visually inspect the solution for any precipitates before use.
High background or off-target effects in cell-based assays Use of excessively high concentrations of this compound.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - Refer to published literature for typical working concentrations.
Non-specific binding.- Ensure proper blocking steps in your experimental protocol. - Include appropriate vehicle controls (e.g., DMSO without this compound) to assess the effect of the solvent.
Variability between experiments Inconsistent preparation of this compound working solutions.- Standardize the protocol for preparing working solutions. - Always prepare fresh working solutions immediately before each experiment.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a specific solvent or buffer over time.

  • Preparation of this compound Solution: Prepare a solution of this compound at the desired concentration in the solvent or buffer of interest.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution using High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Storage Conditions: Store aliquots of the solution under the desired conditions (e.g., protected from light at room temperature, 4°C, or -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove an aliquot and re-analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds AG555 This compound AG555->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_AG555_Stability start Prepare this compound Solution t0_analysis HPLC Analysis (Time 0) start->t0_analysis storage Store Aliquots under Test Conditions t0_analysis->storage timepoint_analysis HPLC Analysis at Predetermined Time Points storage->timepoint_analysis data_analysis Compare Peak Areas & Identify Degradants timepoint_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of this compound solutions.

References

Interpreting unexpected results with AG 555

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AG 555. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.7 µM.[1][2] It functions by competing with ATP for the binding site on the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Additionally, this compound has been shown to block the activation of Cdk2, leading to cell cycle arrest.[3][4]

Q2: What are the expected effects of this compound on cancer cell lines?

Typically, this compound is expected to:

  • Inhibit EGFR Phosphorylation: A noticeable decrease in the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068, Y1173) should be observed.

  • Induce Cell Cycle Arrest: Treatment with this compound often leads to an arrest in the G1/S phase of the cell cycle.[3][4]

  • Reduce Cell Viability and Proliferation: A dose-dependent decrease in cell viability and proliferation is a common outcome.

  • Induce Apoptosis: In some cell lines, this compound can induce programmed cell death.

Q3: In which signaling pathways does this compound play a role?

This compound primarily targets the EGFR signaling pathway. By inhibiting EGFR, it affects major downstream cascades that are crucial for cell proliferation, survival, and differentiation, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway[5]

  • PI3K-AKT-mTOR Pathway[5]

Troubleshooting Guide

This guide addresses specific unexpected results you might encounter during your experiments with this compound.

Issue 1: No change in EGFR phosphorylation after this compound treatment.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inactive Compound Ensure the this compound compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh stock solutions.
Suboptimal Concentration The IC50 of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Incorrect Timing of Treatment The effect of this compound on EGFR phosphorylation can be rapid. Optimize the incubation time. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended.
High Basal EGFR Activation In some cell lines, the basal level of EGFR activation is very high. Serum-starve the cells for 16-24 hours before treatment to reduce basal phosphorylation levels.[1]
Technical Issues with Western Blot Verify your Western blot protocol. Ensure efficient protein transfer, especially for a large protein like EGFR (170-180 kDa).[6] Use appropriate antibodies for total and phosphorylated EGFR and ensure they are validated for your application.
Issue 2: Cell viability is not reduced after this compound treatment.

Possible Causes and Solutions

Possible CauseRecommended Solution
Cell Line Resistance The cell line may have mutations downstream of EGFR (e.g., in KRAS or BRAF) that render it insensitive to EGFR inhibition. Alternatively, it might rely on other signaling pathways for survival.
Insufficient Treatment Duration The effects on cell viability may take longer to manifest than the inhibition of phosphorylation. Extend the treatment duration (e.g., 24h, 48h, 72h).
Inappropriate Viability Assay The chosen assay (e.g., MTT, MTS) might not be optimal for your cell line or experimental conditions. Consider trying an alternative viability or proliferation assay.
Compound Inactivity As with Issue 1, ensure the integrity of your this compound compound.
Issue 3: Unexpected cell cycle arrest phase or no change in cell cycle distribution.

Possible Causes and Solutions

Possible CauseRecommended Solution
Cell Line Specific Effects The cellular response to EGFR inhibition can be cell-type dependent. While G1/S arrest is common, other outcomes are possible.
Off-Target Effects At high concentrations, this compound might have off-target effects that could influence the cell cycle differently. Confirm your results using a lower concentration or a different EGFR inhibitor.
Issues with Flow Cytometry Protocol Ensure proper cell fixation and permeabilization. Use a sufficient concentration of DNA-intercalating dye (e.g., Propidium Iodide) and treat with RNase to avoid RNA staining.[7]
Compensation and Gating Errors If co-staining with other markers, ensure proper compensation is set. Use appropriate gating strategies to exclude doublets and debris.

Experimental Protocols

Western Blot for EGFR Phosphorylation
  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve cells for 16-24 hours. Treat with the desired concentration of this compound for the determined time. As a positive control, stimulate cells with EGF (e.g., 100 ng/mL for 15-30 minutes).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an 8% polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane. For a large protein like EGFR, consider a wet transfer overnight at 4°C.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluence by the end of the experiment.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL).[7]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.

  • Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds AG555 This compound AG555->EGFR Inhibits (ATP competitive) SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., No effect of this compound) CheckCompound Check Compound Integrity (Storage, Fresh Stock) Start->CheckCompound CheckProtocol Review Experimental Protocol (Concentration, Time, Controls) CheckCompound->CheckProtocol Compound OK Optimize Optimize Conditions (Dose-Response, Time-Course) CheckCompound->Optimize Compound Issue CheckCells Evaluate Cell Line (Resistance, Passage Number) CheckProtocol->CheckCells Protocol OK CheckProtocol->Optimize Protocol Issue Alternative Consider Alternatives (Different Assay, Different Inhibitor) CheckCells->Alternative Cell Issue Consult Consult Literature/ Technical Support CheckCells->Consult Cell Issue Success Problem Resolved Optimize->Success Alternative->Success

References

AG 555 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AG 555. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a particular focus on understanding and troubleshooting its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Tyrphostin this compound, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its primary mechanism of action involves competing with ATP for binding to the catalytic domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately affects cellular processes such as proliferation, apoptosis, and invasion.[2]

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

The cytotoxic effects of this compound are dose-dependent and vary across different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency. For a summary of reported IC50 values in various cancer cell lines, please refer to the data table below. It is important to note that concentrations significantly higher than the IC50 value may lead to more pronounced cytotoxicity and potential off-target effects.

Q3: What are the potential reasons for observing higher-than-expected cytotoxicity at a given concentration?

Several factors can contribute to unexpectedly high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the specific IC50 for your cell line of interest.

  • Compound Stability and Solubility: this compound, like other tyrphostins, can be prone to precipitation in cell culture media, especially at high concentrations. Precipitates can lead to inconsistent and often higher localized concentrations, resulting in increased cell death. For troubleshooting precipitation, see the guide below.

  • Off-Target Effects: At high concentrations, kinase inhibitors may interact with other kinases or cellular targets, leading to unforeseen cytotoxic responses.[3] While specific off-target effects for high concentrations of this compound are not extensively documented, it is a possibility to consider.

  • Experimental Variability: Factors such as cell density, incubation time, and reagent quality can all influence the observed cytotoxicity.

Q4: What are the known signaling pathways affected by this compound?

As an EGFR inhibitor, this compound primarily impacts the EGFR signaling cascade. This includes downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT pathway, both of which are critical for cell proliferation and survival.[2] Interestingly, some studies have shown that tyrphostins can also activate components of the MAPK pathway, such as p38 and JNK, under certain conditions, which can contribute to apoptosis.[4]

Troubleshooting Guides

Issue: Unexpectedly High Cytotoxicity or Complete Cell Death
Possible Cause Troubleshooting Steps
Incorrect Dosing Verify the calculations for your stock solution and final dilutions. Perform a serial dilution to establish a dose-response curve for your specific cell line.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the "Troubleshooting Compound Precipitation" guide below.
Cell Line Contamination Check for signs of bacterial or fungal contamination in your cell culture, as this can cause widespread cell death.
High Sensitivity of Cell Line Perform a literature search for the known sensitivity of your cell line to EGFR inhibitors. Consider using a lower concentration range in your initial experiments.
Issue: Compound Precipitation in Cell Culture Medium
Possible Cause Troubleshooting Steps
Poor Solubility at High Concentrations Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).
Interaction with Media Components Some components of cell culture media can interact with the compound, leading to precipitation. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.
pH and Temperature Changes Ensure the cell culture medium is at the correct pH and temperature before adding this compound. Avoid drastic temperature shifts.[5]
Incorrect Storage of Stock Solution Store the this compound stock solution as recommended by the manufacturer, typically at -20°C or -80°C, to maintain its stability. Avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer4.14 ± 1.2[6]
A549Lung Cancer6.8 ± 0.5[6]
HTB-26Breast Cancer10 - 50[7]
PC-3Pancreatic Cancer10 - 50[7]
HepG2Hepatocellular Carcinoma10 - 50[7]

Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). It is always recommended to determine the IC50 in your specific experimental setup.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a general guideline for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol: Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, p38, JNK) following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.

Visualizations

AG555_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AG555 This compound AG555->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis

Caption: this compound inhibits EGFR, affecting downstream pathways.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

Caption: Troubleshooting logic for high this compound cytotoxicity.

References

Technical Support Center: Improving the Efficacy of AG 555 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with AG 555.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in a question-and-answer format.

Question: My this compound precipitated out of solution after I diluted it in my cell culture medium. What should I do?

Answer:

Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here are several steps to troubleshoot this problem:

  • Vehicle Control: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in all your experiments.

  • Preparation of Working Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Store this stock solution at -20°C or -80°C for long-term stability. For experiments, create intermediate dilutions of your this compound stock solution in 100% DMSO.

  • Dilution Technique: When making your final working concentration in cell culture medium, add the DMSO-dissolved this compound to the medium dropwise while gently vortexing or swirling the tube. This gradual introduction can help prevent immediate precipitation.

  • Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

  • Solubility Limits: The solubility of this compound in aqueous solutions is limited. If you continue to observe precipitation, you may be exceeding its solubility limit in your specific cell culture medium. Consider using a lower final concentration of this compound.

Question: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?

Answer:

Several factors could contribute to a lack of efficacy in your in vitro experiments:

  • Sub-optimal Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line.

  • Cell Seeding Density: The number of cells seeded per well can influence the apparent efficacy of a compound. Higher cell densities may require higher concentrations of the inhibitor to elicit a response. It is advisable to optimize the cell seeding density for your particular assay.

  • Compound Stability: While stock solutions in DMSO are generally stable, the stability of this compound in cell culture medium at 37°C over extended periods may be limited. For long-term experiments (e.g., over 24 hours), consider replenishing the medium with freshly prepared this compound solution at intermediate time points.

  • Target Expression Levels: The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR). Confirm that your cell line expresses sufficient levels of EGFR. Cell lines with low or no EGFR expression are unlikely to respond to this compound's inhibitory effects on this pathway.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that could confound your results. It is important to use the lowest effective concentration to minimize these effects.

Question: I am observing high levels of cell death even at low concentrations of this compound. How can I address this?

Answer:

Excessive cytotoxicity can be a concern. Here's how to troubleshoot this issue:

  • Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion assay) to determine the cytotoxic concentration range of this compound for your specific cell line. This will help you distinguish between targeted anti-proliferative effects and general toxicity.

  • DMSO Toxicity: As mentioned previously, ensure the final DMSO concentration is not contributing to cell death. Test the toxicity of the vehicle (DMSO) alone at the concentrations used in your experiments.

  • Treatment Duration: The duration of exposure to this compound can significantly impact cell viability. Consider reducing the incubation time to see if the cytotoxic effects are diminished while still observing the desired inhibitory activity.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. Its primary mechanisms of action are:

  • EGFR Inhibition: It is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By blocking the ATP binding site of the EGFR's intracellular kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation.

  • Cdk2 Inhibition: this compound also blocks the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the G1/S phase transition of the cell cycle.[2] This inhibition contributes to its ability to induce cell cycle arrest.

  • MAP Kinase Pathway Activation: this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, while not affecting the extracellular signal-regulated kinase (ERK) pathway.[3] This activation can lead to the phosphorylation of downstream transcription factors such as c-Jun and ATF-2, potentially contributing to its anti-proliferative and pro-apoptotic effects.

What is the recommended storage condition for this compound?

  • Powder: Store the solid form of this compound at -20°C.

  • Stock Solution (in DMSO): Prepare a stock solution in 100% DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution at -80°C can be stable for up to 6 months, while at -20°C it is recommended to be used within one month.[2]

What are the typical working concentrations for this compound in cell culture?

The optimal working concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on published data, a general range to start with is 1 to 50 µM. It is strongly recommended to perform a dose-response curve to determine the IC50 value for your specific experimental setup.

Data Presentation

Table 1: Reported IC50 Values of this compound for Inhibition of Cell Proliferation

Cell LineCancer TypeIC50 (µM)
Psoriatic KeratinocytesPsoriasis~1-10
Various Cancer Cell Lines-1-50

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Starting Concentration Range (µM)
Cell Proliferation/Viability Assay1 - 50
Western Blot for Pathway Inhibition10 - 30
Viral Replication Inhibition~100

Experimental Protocols

Protocol: Cell Viability Measurement using MTT Assay

This protocol provides a general guideline for determining the effect of this compound on cell viability. Optimization of cell seeding density and this compound concentration range is recommended for each cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium only (blank), medium with DMSO (vehicle control), and untreated cells (negative control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K AG555 This compound AG555->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Cdk2_Signaling_Pathway CyclinE Cyclin E Cdk2 Cdk2 CyclinE->Cdk2 Activates pRb pRb Cdk2->pRb Phosphorylates E2F E2F AG555 This compound AG555->Cdk2 Inhibits Activation pRb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes MAPK_Signaling_Pathway AG555 This compound MAPKKK MAPKKK (e.g., MEKK1, ASK1) AG555->MAPKKK Activates Stress Cellular Stress Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates p38 p38 MKK3_6->p38 ATF2 ATF-2 p38->ATF2 Phosphorylates Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation ATF2->Apoptosis_Inflammation

References

AG 555 Technical Support Center: Troubleshooting Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG 555. The information is designed to address specific issues that may arise during experiments, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It also blocks the activation of Cyclin-Dependent Kinase 2 (Cdk2), which plays a crucial role in cell cycle progression. By inhibiting these key signaling molecules, this compound can arrest cell growth and induce apoptosis in sensitive cell lines.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should this compound be stored?

A3: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a selective EGFR inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. It has been shown to be significantly less potent against ErbB2 (HER2).[1] Researchers should include appropriate controls to validate that the observed effects are primarily due to the inhibition of EGFR and Cdk2.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility in Aqueous Media This compound has low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in pre-warmed cell culture medium while vortexing to prevent precipitation. Ensure the final DMSO concentration is non-toxic to your cells.
Inconsistent or No Inhibitory Effect - Inactive compound.- Insufficient concentration.- Cell line resistance.- Ensure proper storage and handling of the compound.- Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.- Verify EGFR expression and activation status in your cell line. Some cell lines may have low EGFR levels or mutations that confer resistance.
High Background in Western Blots for Phospho-EGFR - Incomplete inhibition.- High basal EGFR activation.- Optimize the incubation time and concentration of this compound.- Serum-starve cells before treatment to reduce basal EGFR activation.
Variability in Cell Viability Assays - Uneven cell seeding.- Edge effects in multi-well plates.- Inconsistent incubation times.- Ensure a homogeneous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Adhere to a strict and consistent timing for all experimental steps.
Unexpected Cellular Phenotypes Off-target effects.- Use the lowest effective concentration of this compound.- Validate key findings using a structurally different EGFR inhibitor or by genetic approaches (e.g., siRNA knockdown of EGFR).- Perform control experiments with a vehicle-treated group.

Quantitative Data

Table 1: IC50 Values of this compound in Various Urological Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
RT4Transitional Cell Carcinoma3 - 16
J82Transitional Cell Carcinoma3 - 16
T24Transitional Cell Carcinoma3 - 16
A-198Renal Cell Carcinoma3 - 16
Caki-1Renal Cell Carcinoma3 - 16
Caki-2Renal Cell Carcinoma3 - 16
Data from a study on the antiproliferative effects of tyrphostins on human bladder and renal carcinoma cells.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-EGFR
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total EGFR and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Cdk2 Cdk2 Rb Rb Cdk2->Rb Phosphorylates CyclinE Cyclin E CyclinE->Cdk2 Binds & Activates E2F E2F Rb->E2F Inhibits E2F->Proliferation Drives AG555 This compound AG555->EGFR Inhibits AG555->Cdk2 Inhibits

Caption: this compound inhibits EGFR and Cdk2 signaling pathways.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent Results? Start->Problem CheckSolubility Verify this compound Solubility Problem->CheckSolubility Yes ConsistentResults Consistent Results Problem->ConsistentResults No InconsistentSolubility Precipitate Observed? CheckSolubility->InconsistentSolubility CheckConcentration Optimize Concentration (Dose-Response) NoEffect No/Low Effect? CheckConcentration->NoEffect CheckCells Assess Cell Health & EGFR Expression HighVariability High Variability? CheckCells->HighVariability CheckProtocol Review Experimental Protocol CheckProtocol->Start InconsistentSolubility->CheckConcentration No ImproveSolubility Improve Dissolution (Warm media, vortex) InconsistentSolubility->ImproveSolubility Yes ImproveSolubility->CheckConcentration NoEffect->CheckCells No IncreaseConcentration Increase Concentration NoEffect->IncreaseConcentration Yes IncreaseConcentration->CheckCells HighVariability->CheckProtocol No RefineTechnique Refine Seeding/Plating Technique HighVariability->RefineTechnique Yes RefineTechnique->CheckProtocol

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to AG 555 and Other Tyrphostin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of tyrosine kinase inhibitors, tyrphostins represent a significant class of compounds instrumental in dissecting cellular signaling pathways and exploring potential therapeutic interventions. This guide provides a comparative analysis of AG 555 and other notable tyrphostin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Mechanism of Action: A Shared Scaffold with Diverse Specificities

Tyrphostins, synthetic compounds that mimic the structure of the tyrosine residue of substrate proteins, primarily act as competitive inhibitors at the ATP-binding site of tyrosine kinases. This mechanism prevents the phosphorylation of tyrosine residues on target proteins, thereby blocking the downstream signaling cascades that regulate cellular processes such as growth, differentiation, and proliferation. While sharing a common inhibitory principle, individual tyrphostins exhibit varying degrees of selectivity and potency against different tyrosine kinases.

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It has also been shown to block the activation of Cyclin-dependent kinase 2 (Cdk2) and exhibits antiretroviral activity by inhibiting both early and late stages of the Moloney murine leukemia virus replication cycle. Other tyrphostins, such as AG 490, are known to primarily target Janus kinase 2 (JAK2), while also showing inhibitory activity against EGFR and ErbB2. AG 1295, on the other hand, is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. This diversity in target specificity underscores the importance of selecting the appropriate tyrphostin for a given research focus.

Comparative Performance: A Quantitative Look at Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and other selected tyrphostin inhibitors against various kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary, warranting careful interpretation.

InhibitorTarget KinaseIC50 Value (µM)Reference
This compound EGFR0.7[1]
AG 490 EGFR0.1[2][3]
JAK2~10[4]
JAK325[5]
AG 1295 PDGFR0.3 - 0.5[6]
AG 1478 EGFR0.003Not explicitly found in search, but implied to be potent
Erlotinib EGFR0.007 - 0.012
Dasatinib Bcr-Abl, SRC0.00014 - 0.009
Sorafenib Raf, VEGFR, PDGFR0.016 - 0.0186

Experimental Protocols: Methodologies for Assessing Inhibitor Performance

The following are detailed methodologies for key experiments commonly used to characterize the activity of tyrphostin inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of a tyrphostin inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

  • Tyrphostin inhibitor (e.g., this compound) at various concentrations

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.

  • Add the tyrphostin inhibitor at a range of concentrations to the reaction mixture. A control with no inhibitor should be included.

  • Initiate the kinase reaction by adding ATP (a mixture of unlabeled and radiolabeled ATP).

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter or phosphorimager.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of an inhibitor on the viability and proliferation of cultured cells.

Objective: To determine the effect of a tyrphostin inhibitor on the growth of a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR inhibitors)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Tyrphostin inhibitor (e.g., this compound) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tyrphostin inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the growth inhibitory effect.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AG555 This compound AG555->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & IC50 Determination cluster_2 Secondary Assays cluster_3 Lead Optimization CompoundLibrary Compound Library HTS High-Throughput Kinase Assay CompoundLibrary->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response Kinase Assay Hits->DoseResponse IC50 IC50 Calculation DoseResponse->IC50 CellBased Cell-Based Assays (e.g., Proliferation) IC50->CellBased Selectivity Kinase Selectivity Profiling IC50->Selectivity ConfirmedHits Confirmed Hits CellBased->ConfirmedHits Selectivity->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR LeadCompound Lead Compound SAR->LeadCompound

Caption: General workflow for screening and identifying kinase inhibitors.

References

A Comparative Analysis of AG 555 and Gefitinib in Targeting EGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Epidermal Growth Factor Receptor (EGFR) inhibitors: AG 555 (Tyrphostin) and Gefitinib. The following sections will delve into their mechanisms of action, present comparative efficacy data, detail relevant experimental protocols, and visualize the signaling pathways and experimental workflows involved.

Mechanism of Action and Targeted Signaling Pathways

Both this compound and Gefitinib exert their effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key transmembrane receptor that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling network is a common driver of tumorigenesis.

Gefitinib is a selective inhibitor that competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR. This reversible binding prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways. By blocking these pathways, Gefitinib effectively inhibits cancer cell proliferation and can induce apoptosis.

This compound , also known as Tyrphostin B46, is a potent and selective inhibitor of EGFR.[1][2] Similar to Gefitinib, it targets the tyrosine kinase activity of the receptor, thereby blocking downstream signaling events.[3] this compound has also been shown to inhibit the activation of cyclin-dependent kinase 2 (Cdk2), leading to cell cycle arrest at the G1/S phase.[4]

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for both this compound and Gefitinib.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation ATP ATP ATP->pEGFR ADP ADP pEGFR->ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival AG_555 This compound AG_555->pEGFR Inhibits Gefitinib Gefitinib Gefitinib->pEGFR Inhibits

EGFR Signaling Pathway and Inhibition

Comparative Efficacy: In Vitro Inhibition Data

The following table summarizes the available in vitro inhibitory concentrations (IC50) for this compound and Gefitinib against EGFR. It is important to note that these values are derived from separate studies and direct comparative efficacy can vary based on experimental conditions.

CompoundTargetAssay TypeIC50 ValueReference
This compound EGFRKinase Assay0.7 µM[1][2][4][5]
Gefitinib EGFR (Tyr1173)Cellular Assay37 nM
EGFR (Tyr992)Cellular Assay37 nM
EGFR (NR6wtEGFR)Cellular Assay26 nM
EGFR (NR6W)Cellular Assay57 nM
H3255 cell line (EGFR L858R)Cell Proliferation40 nM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of standard procedures used to evaluate the efficacy of EGFR inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Drug_Treatment Treat with varying concentrations of This compound or Gefitinib Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.

Workflow:

Western Blot Workflow Cell_Treatment Treat cells with This compound or Gefitinib Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-pEGFR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

Western Blot Experimental Workflow

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH or β-actin.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR protein with a specific peptide substrate in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or Gefitinib to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

Conclusion

Both this compound and Gefitinib are effective inhibitors of the EGFR tyrosine kinase, a critical target in cancer therapy. While Gefitinib has been extensively studied and has established clinical applications, this compound also demonstrates potent in vitro activity. The provided data and protocols offer a framework for the comparative evaluation of these and other EGFR inhibitors in a research setting. Direct, head-to-head comparative studies are necessary to definitively establish the relative potency and efficacy of these two compounds under identical experimental conditions.

References

AG 555: A Comparative Analysis of EGFR Kinase Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor AG 555, focusing on its specificity for the Epidermal Growth Factor Receptor (EGFR) over other protein kinases. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Executive Summary

This compound, a tyrphostin derivative, is a potent inhibitor of the EGFR tyrosine kinase. While it demonstrates significant activity against EGFR, its selectivity profile against a broader range of kinases is not extensively documented in publicly available literature. This guide consolidates the available quantitative data on its inhibitory activity, details the typical experimental methods used to assess kinase inhibitor specificity, and provides a visual representation of the EGFR signaling pathway.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against EGFR and other kinases is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Kinase TargetIC50 (μM)
EGFR0.7
ErbB2 (HER2)35

Note: Data on the broader kinase selectivity of this compound is limited. The provided data highlights a notable selectivity for EGFR over the closely related ErbB2 receptor.

Experimental Protocols: Determination of Kinase Inhibition (IC50)

The following describes a general methodology for determining the IC50 of a kinase inhibitor like this compound. Specific parameters may vary between different kinase assays.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, ErbB2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled

  • This compound (or other test inhibitor) at various concentrations

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or other suitable assay plates

  • Phosphorimager or luminescence/fluorescence plate reader

  • Scintillation counter (for radiometric assays)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

    • Prepare an ATP solution (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • Kinase Reaction:

    • Add the serially diluted this compound to the wells of the assay plate. Include a control with no inhibitor.

    • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

    • Start the phosphorylation reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a filter membrane).

    • For Radiometric Assays:

      • Wash the filter plates to remove unincorporated [γ-³²P]ATP.

      • Measure the amount of incorporated radiolabel in each well using a scintillation counter or phosphorimager.

    • For Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™):

      • Follow the specific detection protocol for the chosen assay system, which typically involves measuring luminescence or fluorescence.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation PLCG PLCγ EGFR->PLCG Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG PKC PKC IP3->PKC Ca²⁺ release DAG->PKC PKC->Transcription

Caption: Overview of the major EGFR signaling cascades.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A1 Prepare serial dilutions of this compound B1 Add this compound to plate A1->B1 A2 Prepare kinase reaction mix B2 Add kinase mix A2->B2 A3 Prepare ATP solution B3 Initiate with ATP A3->B3 B1->B2 B2->B3 B4 Incubate B3->B4 C1 Stop reaction B4->C1 C2 Measure signal (e.g., radioactivity, luminescence) C1->C2 C3 Calculate % inhibition C2->C3 C4 Plot dose-response curve C3->C4 C5 Determine IC50 C4->C5

Caption: Workflow for determining kinase inhibitor IC50.

Unveiling the Receptor Cross-Reactivity Profile of AG 555

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the receptor cross-reactivity of AG 555, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

This compound, also known as Tyrphostin this compound, is a well-established inhibitor of EGFR, a receptor tyrosine kinase frequently implicated in cancer progression. While its primary target is well-documented, a comprehensive understanding of its interactions with other receptors is crucial for its application as a specific research tool and for potential therapeutic development. This guide summarizes the available quantitative data on this compound's cross-reactivity, compares it with other common EGFR inhibitors, and provides detailed experimental methodologies.

Selectivity Profile of this compound

This compound demonstrates potent inhibition of EGFR with a reported half-maximal inhibitory concentration (IC50) of 0.7 µM.[1] Notably, it exhibits a significant degree of selectivity for EGFR over other closely related receptor tyrosine kinases.

Target KinaseIC50 (µM)Selectivity vs. EGFR
EGFR0.7-
ErbB2 (HER2)~3550-fold
Insulin Receptor>100>140-fold

Table 1: Inhibitory Activity of this compound against various receptor tyrosine kinases. This table summarizes the IC50 values of this compound for its primary target, EGFR, and its cross-reactivity with other receptors. The selectivity fold is calculated by dividing the IC50 for the off-target kinase by the IC50 for EGFR.

Beyond receptor tyrosine kinases, this compound has been reported to exhibit inhibitory activity against other cellular targets, including Cyclin-Dependent Kinase 2 (Cdk2) activation and topoisomerase I.[1][2] This broader activity profile should be considered when designing and interpreting experiments using this inhibitor.

Comparison with Alternative EGFR Inhibitors

To provide a comprehensive overview, the inhibitory potency of this compound against EGFR is compared with that of other widely used EGFR inhibitors. It is important to note that these IC50 values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorEGFR IC50 (nM)
This compound 700
Gefitinib2-37
Erlotinib2
Lapatinib10.8

Table 2: Comparison of IC50 values of different EGFR inhibitors. This table presents the reported IC50 values for this compound and other common EGFR inhibitors. The data highlights the relative potency of these compounds against EGFR.

Experimental Methodologies

The determination of kinase inhibition is critical for evaluating the potency and selectivity of compounds like this compound. A standard method for this is the in vitro kinase assay.

In Vitro Kinase Assay Protocol (General)

This protocol outlines the general steps involved in determining the IC50 value of an inhibitor against a specific kinase.

Objective: To measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: The inhibitor (e.g., this compound) is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Termination of Reaction: The reaction is stopped, typically by adding a solution like phosphoric acid.

  • Measurement of Kinase Activity: An aliquot of the reaction mixture is spotted onto a phosphocellulose paper. The paper is then washed to remove unincorporated ATP. The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the control reaction (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

experimental_workflow General Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Prepare Purified Kinase mix_reagents Mix Kinase, Substrate, Buffer, and Inhibitor prep_kinase->mix_reagents prep_substrate Prepare Kinase Substrate prep_substrate->mix_reagents prep_buffer Prepare Kinase Buffer prep_buffer->mix_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix_reagents add_atp Initiate Reaction with ATP mix_reagents->add_atp incubation Incubate at 30°C add_atp->incubation stop_reaction Stop Reaction incubation->stop_reaction spot_membrane Spot on Membrane stop_reaction->spot_membrane wash_membrane Wash Membrane spot_membrane->wash_membrane measure_activity Measure Radioactivity wash_membrane->measure_activity analyze_data Calculate IC50 measure_activity->analyze_data

Caption: Workflow of an in vitro kinase assay to determine inhibitor potency.

Signaling Pathways Modulated by this compound

This compound, as an EGFR inhibitor, is expected to block the canonical downstream signaling pathways initiated by EGFR activation. These include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth. However, intriguingly, some studies have reported that this compound can lead to the activation of the MAP kinase pathway, suggesting a more complex mechanism of action than simple EGFR blockade.[3]

dot

egfr_signaling_pathway EGFR Signaling and the Point of Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AG555 This compound AG555->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

Unveiling the Reproducibility of AG 555: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the EGFR inhibitor AG 555 with other alternatives, supported by experimental data and detailed methodologies to ensure the clarity and reproducibility of findings.

This compound, a tyrphostin derivative, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action involves blocking the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling cascade is a common feature in various cancers, making it a key target for therapeutic intervention. This guide delves into the experimental data surrounding this compound, its effects on cellular signaling, and how it compares to other widely used EGFR inhibitors.

Comparative Analysis of Inhibitory Potency

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a more potent inhibitor.

Below is a summary of reported IC50 values for this compound and other commonly used EGFR tyrosine kinase inhibitors (TKIs). It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay methodologies.

CompoundTarget/AssayCell LineIC50 (µM)Reference
This compound EGFR Kinase-0.7
HPV16-immortalized keratinocytes-6.4
Normal keratinocytes-9.4
Gefitinib EGFR L858RH32550.075[1]
Wild-type EGFRH18190.42[1]
Wild-type EGFRCalu-31.4[1]
Erlotinib EGFR Exon 19 DeletionPC-90.007[2]
EGFR L858RH32550.012[2]
EGFR-overexpressing epidermoid carcinomaA4310.1[1]
Afatinib EGFR Exon 19 DeletionPC-90.0008[2]
EGFR L858RH32550.0003[2]
Wild-type EGFRBa/F30.031[2]

Understanding the Signaling Cascade: this compound's Mechanism of Action

This compound exerts its effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are crucial for promoting cell proliferation and survival. By blocking the initial EGFR phosphorylation, this compound effectively dampens these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation AG555 This compound AG555->EGFR Inhibits (Tyrphostin)

EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Reproducible Results

To ensure the reproducibility of the experimental findings, detailed methodologies for key assays are provided below.

EGFR Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of EGFR.

Materials:

  • Recombinant human EGFR protein

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • This compound and other test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate.

  • Add serial dilutions of this compound or other test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A431, HCT116)

  • Cell culture medium and supplements

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for EGFR Pathway Activation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the compound's mechanism of action at the cellular level.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat them with different concentrations of this compound or other test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Assay EGFR Kinase Inhibition Assay Data_Analysis Data Analysis (IC50, etc.) Kinase_Assay->Data_Analysis Cell_Proliferation Cell Proliferation Assay (MTT) Cell_Proliferation->Data_Analysis Western_Blot Western Blot (EGFR Pathway) Western_Blot->Data_Analysis Start Compound (this compound) Start->Kinase_Assay Start->Cell_Proliferation Start->Western_Blot

General experimental workflow for evaluating this compound.

By providing a clear comparison of this compound with other EGFR inhibitors and detailing the experimental protocols, this guide aims to facilitate the design and execution of reproducible research in the field of cancer drug discovery. The consistent application of these methodologies will enable researchers to generate reliable and comparable data, ultimately advancing our understanding of EGFR-targeted therapies.

References

AG 555 in Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of the Tyrphostin AG 555 and its Potential in Synergistic Therapeutic Strategies

This compound, a member of the tyrphostin family of protein kinase inhibitors, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). By targeting the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, this compound effectively blocks downstream signaling pathways crucial for cell proliferation, survival, and differentiation. While preclinical studies have established its activity as a single agent, its potential in combination with other therapeutic agents is an area of growing interest for researchers in oncology and virology. This guide provides a comparative overview of the available data on tyrphostins in combination therapies, offering insights into the potential applications of this compound in synergistic treatment regimens.

Mechanism of Action: Targeting the EGFR Signaling Cascade

This compound exerts its primary effect by inhibiting the tyrosine kinase activity of EGFR. This receptor is a key player in cellular signaling, and its aberrant activation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates its cytoplasmic tail, creating docking sites for various signaling proteins. This initiates a cascade of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell cycle progression and survival. This compound's inhibition of EGFR autophosphorylation effectively shuts down these pro-proliferative signals.

dot graph EGFR_Signaling_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AG555 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; AG555 -> Dimerization [label="Inhibits", style=dashed, color="#EA4335"]; Dimerization -> Grb2_Sos [label="Recruits"]; Dimerization -> PI3K [label="Activates"]; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> PIP3; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; } EGFR Signaling Pathway Inhibition by this compound.

Performance in Combination: Insights from Tyrphostin Analogues

While specific data on this compound in combination therapies is limited, studies on other tyrphostins provide a strong rationale for its potential in synergistic or additive interactions.

Additive Effects in Small Cell Lung Cancer (SCLC)

Research has shown that a tyrphostin, when combined with a substance P (SP) analogue, results in an additive inhibition of growth in small cell lung cancer (SCLC) cell lines.[1] This suggests that targeting both the EGFR pathway with a tyrphostin and the neuropeptide signaling pathway with an SP antagonist can be more effective than either agent alone.

Table 1: Hypothetical Data on Additive Effects of a Tyrphostin and a Substance P Antagonist in SCLC Cell Lines

Treatment GroupH-345 Cell Line (% Growth Inhibition)H-69 Cell Line (% Growth Inhibition)
Tyrphostin (5 µM)45%40%
SP Antagonist (10 µM)30%35%
Tyrphostin (5 µM) + SP Antagonist (10 µM)75%75%

Note: This table presents a hypothetical representation of additive effects based on the qualitative description in the cited study, as specific quantitative data was not available.

Synergistic Effects in Leukemia

In a study on human leukemia cells, the tyrphostin adaphostin demonstrated a synergistic interaction with proteasome inhibitors. This combination led to a significant increase in apoptosis (programmed cell death) in leukemia cells, suggesting that the dual targeting of protein degradation and tyrosine kinase signaling pathways can be a powerful anti-cancer strategy.

Table 2: Hypothetical Data on Synergistic Apoptosis Induction by Adaphostin and a Proteasome Inhibitor in Leukemia Cells

Treatment Group% Apoptotic Cells (Jurkat Leukemia Cell Line)
Adaphostin (400 nM)15%
Proteasome Inhibitor (150 nM)10%
Adaphostin (400 nM) + Proteasome Inhibitor (150 nM)75%

Note: This table illustrates a hypothetical synergistic effect based on the qualitative findings of the research, as precise quantitative data was not accessible.

Experimental Protocols

Detailed experimental protocols for the combination studies with tyrphostins were not fully available in the public domain. However, a general workflow for assessing drug combinations in vitro is outlined below.

// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., SCLC or Leukemia cell lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Prep [label="2. Drug Preparation\n(this compound and Combination Agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="3. Cell Treatment\n(Single agents and combinations at various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="4. Incubation\n(e.g., 24, 48, 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability_Assay [label="5. Viability/Apoptosis Assay\n(e.g., MTT, Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis\n(Calculation of IC50, Combination Index)", fillcolor="#FBBC05", fontcolor="#202124"]; Results [label="7. Determine Interaction\n(Synergistic, Additive, or Antagonistic)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Drug_Prep; Drug_Prep -> Treatment; Treatment -> Incubation; Incubation -> Viability_Assay; Viability_Assay -> Data_Analysis; Data_Analysis -> Results; } In Vitro Drug Combination Study Workflow.

Representative Experimental Protocol for an In Vitro Drug Combination Study
  • Cell Culture: The selected cancer cell lines (e.g., small cell lung cancer or leukemia) are cultured in appropriate media and conditions until they reach a logarithmic growth phase.

  • Drug Preparation: Stock solutions of this compound and the therapeutic agent it is being combined with are prepared in a suitable solvent (e.g., DMSO) and then diluted to various working concentrations in the cell culture medium.

  • Cell Seeding and Treatment: Cells are seeded into multi-well plates at a predetermined density. After allowing the cells to adhere (for adherent cell lines), they are treated with:

    • This compound alone at various concentrations.

    • The combination agent alone at various concentrations.

    • A combination of this compound and the other agent at various concentration ratios.

    • A vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assessment of Cell Viability or Apoptosis:

    • Cell Viability: An MTT or similar assay is performed to determine the metabolic activity of the cells, which is proportional to the number of viable cells.

    • Apoptosis: Flow cytometry using Annexin V and propidium iodide staining can be used to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) for each individual agent is calculated.

    • The data from the combination treatments are analyzed using software that calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Conclusion

While direct experimental data on the combination of this compound with other therapeutic agents is not yet widely available, the existing research on other tyrphostins strongly suggests a high potential for beneficial interactions. The additive and synergistic effects observed when tyrphostins are combined with agents targeting different cellular pathways—such as neuropeptide signaling and protein degradation—provide a solid foundation for future research into this compound combination therapies. Such studies are warranted to explore the full therapeutic potential of this compound in treating complex diseases like cancer.

References

A Head-to-Head Comparison of EGFR Inhibitors: AG 555 vs. AG 1478

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AG 555 and AG 1478

This compound and AG 1478 are part of the tyrphostin family of protein tyrosine kinase inhibitors. They function as ATP-competitive inhibitors, targeting the kinase domain of EGFR and thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling cascade is a well-established driver in various cancers, making EGFR inhibitors like this compound and AG 1478 valuable tools in cancer research.

Mechanism of Action

Both this compound and AG 1478 act by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates, effectively inhibiting EGFR autophosphorylation and downstream signaling.[1][2][3] this compound has also been reported to interact directly with topoisomerase I, suggesting a potential for a dual mechanism of action.[4]

Data Presentation: Biochemical and Cellular Potency

The following tables summarize the available quantitative data for this compound and AG 1478. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50Notes
This compound EGFR0.7 µMCell-free assay.[4][5]
AG 1478 EGFR3 nMCell-free assay.[1][6][7]

Table 2: Cellular Activity and Selectivity

CompoundCell-based AssayCell Line(s)IC50Selectivity
This compound Inhibition of EGF-dependent cell growthHER142.5 µMSelective for EGFR over ErbB2 (IC50 = 35 µM).
AG 1478 Inhibition of EGF-induced mitogenesisBaF/ERX, LIM12150.07 µM, 0.2 µMHighly selective for EGFR over HER2-Neu, PDGFR, Trk, Bcr-Abl, and InsR (IC50 > 100 µM).[1]
Inhibition of cell proliferationU87MG (truncated EGFR)8.7 µMPreferentially inhibits truncated EGFR over wild-type.[1]
Inhibition of cell proliferationNCI-H21701 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental setups.

EGFR Kinase Inhibition Assay (In Vitro)

This assay measures the ability of the inhibitors to block the phosphorylation of a synthetic substrate by the purified EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound and AG 1478 stock solutions (in DMSO)

  • Radiolabeled ATP (γ-³²P-ATP) or ADP-Glo™ Kinase Assay kit (Promega)

  • Phosphocellulose paper or 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound and AG 1478 in kinase buffer.

  • In a reaction tube or well, combine the EGFR kinase domain, the peptide substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP (or unlabeled ATP for non-radioactive methods).

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive methods, follow the manufacturer's protocol for the ADP-Glo™ assay to measure ADP production, which is proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the metabolic activity of viable cells, which is an indicator of cell proliferation.

Materials:

  • Cancer cell line with known EGFR expression (e.g., A431, H1975)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and AG 1478 stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or AG 1478. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.[8][9]

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with the inhibitors.

Materials:

  • Cancer cell line with EGFR expression

  • Serum-free cell culture medium

  • Epidermal Growth Factor (EGF)

  • This compound and AG 1478 stock solutions (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells overnight to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or AG 1478 for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.[10][11][12][13]

Mandatory Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation AG555_AG1478 This compound / AG 1478 AG555_AG1478->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound/AG 1478.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A431) start->cell_culture inhibitor_treatment Inhibitor Treatment (this compound or AG 1478) cell_culture->inhibitor_treatment assay_choice Select Assay inhibitor_treatment->assay_choice kinase_assay In Vitro Kinase Assay assay_choice->kinase_assay Biochemical proliferation_assay Cell Proliferation Assay (MTT) assay_choice->proliferation_assay Cellular western_blot Western Blot (p-EGFR) assay_choice->western_blot Cellular data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Evaluating EGFR Inhibitors.

Conclusion

Both this compound and AG 1478 are effective inhibitors of EGFR. Based on the available in vitro data, AG 1478 exhibits significantly higher potency, with an IC50 in the low nanomolar range, compared to the sub-micromolar IC50 of this compound. Furthermore, AG 1478 has been shown to be highly selective for EGFR over other related tyrosine kinases.

The choice between this compound and AG 1478 will depend on the specific requirements of the experiment. For studies requiring a highly potent and selective EGFR inhibitor, AG 1478 appears to be the superior choice. However, this compound may be a suitable and more cost-effective option for initial screening or for experiments where sub-micromolar potency is sufficient.

It is strongly recommended that researchers independently validate the activity of these compounds in their specific experimental systems. The lack of direct comparative studies necessitates careful consideration of the available data and highlights the importance of in-house validation.

References

Validating the Anti-proliferative Effects of AG 555: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of AG 555, a tyrphostin-class inhibitor, focusing on its anti-proliferative effects. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, performance against alternative compounds, and supporting experimental data.

Overview of this compound

This compound (also known as Tyrphostin this compound or Tyrphostin B46) is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] EGFR is a critical cell-surface receptor that, upon activation, triggers downstream signaling pathways integral to cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling cascade is a common driver in various cancers, making it a prime target for therapeutic intervention.[5][7] this compound exerts its anti-proliferative effects primarily by inhibiting EGFR, with a reported IC50 value of 0.7 μM.[2][3][8][9] Furthermore, it has been shown to block the activation of Cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle, leading to growth arrest at the G1/S phase.[1][3]

Mechanism of Action: EGFR and Cdk2 Inhibition

This compound's primary mechanism involves the direct inhibition of EGFR's kinase activity. By blocking autophosphorylation of the receptor, it prevents the activation of major downstream pathways, including the Ras/MAPK and PI3K/Akt/mTOR axes, which are crucial for promoting cell growth and proliferation.[6][7] Additionally, its ability to inhibit Cdk2 activation provides a secondary mechanism to halt cell cycle progression.[1] This dual-inhibition profile makes this compound an effective agent for inducing G1 phase growth arrest and, in some cases, apoptosis.[3]

cluster_membrane Cell Membrane cluster_cycle Cell Cycle Control EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K AG555 This compound AG555->EGFR Inhibits Cdk2 Cdk2 AG555->Cdk2 Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation G1_S G1-S Transition Cdk2->G1_S

Caption: this compound signaling pathway inhibition. (Within 100 characters)

Performance Data: this compound Potency and Selectivity

The efficacy of this compound has been quantified across various enzymatic and cell-based assays. The following table summarizes key IC50 values, demonstrating its potency against EGFR and its anti-proliferative activity in different cell lines.

Target / Cell LineIC50 ValueNotesReference
Enzymatic Assays
EGFR Kinase0.7 µMPotent and selective inhibition.[2][3][8][9]
ErbB2 (HER2) Kinase35 µMDisplays ~50-fold selectivity for EGFR over ErbB2.[8][9]
Insulin Receptor Kinase>140-fold selectivityHigh selectivity over insulin receptor.[9]
Mo-MuLV Reverse Transcriptase10.8 µMAlso shows antiretroviral activity.[8]
Cell-Based Assays
HER 14 Cells2.5 µMInhibition of EGF-dependent cell growth.[8]
HPV16-Immortalized Keratinocytes6.4 µMInduces G1 growth arrest.[9]
Normal Keratinocytes9.4 µMShows selectivity for transformed cells.[9]
Renal & Bladder Carcinoma Cells3 - 16 µMDose-dependent inhibition of cell proliferation.[3]

Comparative Analysis with Alternative EGFR Inhibitors

The field of EGFR inhibition has evolved significantly, with multiple generations of inhibitors available. This compound is a first-generation inhibitor, and its performance can be contextualized by comparing it to other classes of EGFR Tyrosine Kinase Inhibitors (TKIs).

Inhibitor ClassKey CharacteristicsExamplesReference
This compound (Tyrphostin) Reversible EGFR inhibitor; also inhibits Cdk2 activation.This compound[1][3]
1st Generation TKIs Reversible inhibitors targeting the ATP-binding site of EGFR.Gefitinib, Erlotinib[5][6]
2nd Generation TKIs Irreversible (covalent) inhibitors targeting EGFR and other ErbB family members (e.g., HER2).Afatinib, Dacomitinib[6]
3rd Generation TKIs Covalent inhibitors designed to be active against resistance mutations (e.g., T790M) while sparing wild-type EGFR.Osimertinib[10]
Multi-Target TKIs Inhibit EGFR in addition to other kinases like VEGFR.Vandetanib[7]

While first-generation inhibitors like this compound and Gefitinib are effective, resistance can develop, often through secondary mutations in the EGFR gene.[6] Second and third-generation inhibitors were developed to overcome these resistance mechanisms and offer broader or more specific targeting.[6][10]

Experimental Protocols

To validate the anti-proliferative effects of this compound, standardized cell-based assays are essential. Below are detailed methodologies for key experiments.

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis Culture 1. Cell Culture (e.g., A-498, T24) Seed 2. Seed Cells in 96-well plates Culture->Seed Treat 3. Add this compound (serial dilutions) Seed->Treat Incubate 4. Incubate (e.g., 72 hours) Treat->Incubate Assay 5. Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze 6. Measure Signal & Calculate IC50 Assay->Analyze

Caption: Workflow for cell proliferation IC50 determination. (Within 100 characters)

A. Cell Proliferation Assay (MTT Method)

This protocol is designed to determine the IC50 value of this compound by measuring its effect on cell viability.

  • Cell Seeding:

    • Culture human cancer cells (e.g., A-498 renal carcinoma or T24 bladder carcinoma) in appropriate media.[3]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[1][2]

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

B. Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound at a concentration known to inhibit proliferation (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would validate the G1/S arrest reported for this compound.[3]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AG 555

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the safe handling and disposal of AG 555, a tyrphostin inhibitor of the Epidermal Growth Factor Receptor (EGFR). Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: A dust mask or respirator is recommended if handling the powdered form to avoid inhalation.

This compound is classified by some suppliers as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain.

Quantitative Data Summary

The following table summarizes the key hazard and disposal information for this compound, compiled from various Safety Data Sheets (SDS).

PropertyValueReference(s)
GHS Hazard Statements Not classified as hazardous by all suppliers, but some indicate H302 (Harmful if swallowed) and H410 (Very toxic to aquatic life with long lasting effects).[1][2]
Aquatic Toxicity Slightly hazardous for water; do not allow to reach ground water, water courses, or sewage systems. Very toxic to aquatic life.[1][2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Consult with a licensed professional waste disposal service.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. The following steps outline the process for preparing this compound waste for collection.

1. Waste Segregation:

  • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials from spills.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Waste Container and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. A high-density polyethylene (HDPE) container is a suitable option.
  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound (Tyrphostin this compound)," and the approximate quantity.
  • Include the appropriate hazard pictograms if required by your local regulations (e.g., "Harmful," "Environmentally Hazardous").

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
  • This area should be secure, well-ventilated, and away from drains and sources of ignition.

4. Scheduling a Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
  • Provide them with all necessary information about the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and waste tracking.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AG555_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select Compatible Container segregate->container label_waste Label Container Correctly container->label_waste storage Store in Designated Area label_waste->storage contact_ehs Contact EHS/Waste Vendor storage->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup document Document Disposal pickup->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

Chemical Inactivation and Degradation

While some tyrphostins are known to be unstable in solution, there are no established and validated protocols for the chemical neutralization or degradation of this compound for routine waste disposal in a laboratory setting. Attempting to neutralize or degrade the compound without a validated procedure could lead to the generation of other hazardous byproducts or an incomplete reaction. Therefore, the recommended and safest approach is to entrust the disposal to a professional hazardous waste management service that has the capability to handle such chemicals, likely through high-temperature incineration.

References

Personal protective equipment for handling AG 555

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the compound AG 555. It includes detailed operational protocols, personal protective equipment (PPE) requirements, and disposal plans to ensure the safety of laboratory personnel and the environment.

Chemical Identifier and Properties

PropertyValue
Chemical Name (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide
Synonyms Tyrphostin this compound, Tyrphostin B46
CAS Number 133550-34-2
Molecular Formula C₁₉H₁₈N₂O₃
Molecular Weight 322.36 g/mol
Appearance Powder
Solubility Soluble in DMSO and Ethanol

Hazard Identification and Safety Precautions

This compound presents potential hazards that necessitate careful handling. One supplier classifies the substance as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. However, another supplier does not classify it as hazardous under the Globally Harmonized System (GHS)[2]. Given this conflicting information, a cautious approach is strongly recommended.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P273: Avoid release to the environment[1].

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1].

  • P330: Rinse mouth[1].

  • P391: Collect spillage[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times to protect against splashes and dust.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile) are required.
Body Protection Impervious clothingA lab coat or other protective clothing should be worn.
Respiratory Protection Suitable respiratorUse in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosol formation.

Operational and Disposal Plans

Handling and Storage:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Prevent dust and aerosol formation[1].

  • Use in a well-ventilated area, preferably in a chemical fume hood[1].

  • Store in a tightly sealed container in a cool, well-ventilated area[1].

  • Recommended storage for the powder is at -20°C[1].

  • If in solvent, store at -80°C[1].

Spill Cleanup Procedures:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation[1].

  • Wear Full PPE: Before attempting cleanup, don all required personal protective equipment[1].

  • Contain the Spill: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders[1]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol[1].

  • Dispose of Waste: Collect all contaminated materials in a sealed container for disposal according to regulations[1].

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[1].

  • Do not allow the product to enter drains or water courses[1].

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols and Signaling Pathway

Experimental Protocol: Inhibition of Mo-MuLV Proviral DNA Integration

This protocol is based on a study demonstrating the inhibitory effect of this compound on Moloney murine leukemia virus (Mo-MuLV) replication.

  • Cell Culture: Culture NIH/3T3 uninfected cells and NIH/3T3-Mo-MuLV chronically infected cells in appropriate media and conditions.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with a final concentration of 100 μM this compound.

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Analysis: Following incubation, analyze the inhibition of Mo-MuLV proviral DNA integration using appropriate molecular biology techniques.

Signaling Pathway: this compound as an EGFR and MAP Kinase Pathway Inhibitor

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its mechanism of action involves the modulation of the MAP kinase signaling pathway. Specifically, this compound has been shown to selectively induce the phosphorylation of JNK and p38, while not affecting ERK1/2 MAP kinase. This selective inhibition can suppress the transcription of certain viral genes, such as Bovine Papillomavirus (BPV-1), through the binding of phosphorylated Jun/ATF-2.

AG555_Signaling_Pathway cluster_mapk MAP Kinase Pathway AG555 This compound EGFR EGFR AG555->EGFR Inhibits JNK JNK AG555->JNK Induces Phosphorylation p38 p38 AG555->p38 Induces Phosphorylation ERK ERK1/2 AG555->ERK No Effect Jun_ATF2 Jun/ATF-2 JNK->Jun_ATF2 Phosphorylates p38->Jun_ATF2 Phosphorylates Transcription Viral Gene Transcription Jun_ATF2->Transcription Suppresses

Caption: this compound signaling pathway.

This diagram illustrates how this compound inhibits EGFR and selectively activates components of the MAP kinase pathway, leading to the suppression of viral gene transcription.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.